Technical Whitepaper: Ethyl 5-oxooxane-2-carboxylate as a Pharmacophore Scaffold
This technical guide provides an in-depth analysis of Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate), a critical pharmacophore scaffold in medicinal chemistry. Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate), a critical pharmacophore scaffold in medicinal chemistry.
Executive Summary & Chemical Identity
Ethyl 5-oxooxane-2-carboxylate represents a versatile "chiral pool" mimetic. Structurally, it consists of a saturated six-membered ether ring (oxane/tetrahydropyran) functionalized with a ketone at the C5 position and an ethyl ester at the C2 position.
This molecule acts as a bifunctional electrophile. The orthogonality between the C5-ketone and the C2-ester allows for highly selective divergent synthesis, making it a premium building block for peptidomimetics, carbohydrate analogues, and complex heterocyclic APIs.
Structural Specifications
Property
Data
IUPAC Name
Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate
Common Name
Ethyl 5-oxooxane-2-carboxylate
CAS Number
1408075-77-3
Molecular Formula
C₈H₁₂O₄
Molecular Weight
172.18 g/mol
Chirality
C2 is a stereogenic center (Available as racemate or enantiopure forms)
Key Functionality
-Keto Ester (1,4-dicarbonyl relationship via oxygen)
Synthetic Architecture
The synthesis of 5-oxo-tetrahydropyrans is non-trivial due to the thermodynamic preference for ring-opening or contraction under stress. The most authoritative and scalable route utilizes the Achmatowicz Rearrangement , converting furfuryl alcohol derivatives into six-membered pyranones.
The Achmatowicz Protocol (Gold Standard)
This pathway transforms biomass-derived furans into the pyran scaffold. It involves the oxidative ring expansion of ethyl 5-(hydroxymethyl)furan-2-carboxylate followed by selective hydrogenation.
Mechanism:
Oxidation: The furan ring is oxidized (using NBS or mCPBA) to a 2,5-dimethoxy-2,5-dihydrofuran intermediate.
Rearrangement: Acidic hydrolysis drives the ring opening and subsequent closure to form the 2H-pyran-3(6H)-one (enone).
Hydrogenation: Pd/C-catalyzed reduction of the alkene yields the saturated 5-oxooxane.
Visualization of Synthetic Logic
The following diagram illustrates the conversion of furan precursors to the target scaffold and its subsequent divergence.
Caption: Figure 1. The Achmatowicz Rearrangement pathway converting furan precursors to the target 5-oxooxane scaffold, highlighting downstream divergence.
Reactivity Profile & Functionalization
The utility of Ethyl 5-oxooxane-2-carboxylate lies in the distinct reactivity of its two carbonyls.
Orthogonal Reactivity Matrix
Site
Reactivity Type
Chemical Outcome
Application
C5-Ketone
Reductive Amination
Morpholine/Piperidine mimics
Introducing nitrogen for alkaloid synthesis.
C5-Ketone
Wittig Olefination
Exocyclic alkenes
Chain extension for linker attachment.
C2-Ester
Hydrolysis/Amidation
Carboxylic acids/Amides
Peptidomimetic coupling (C-terminus).
C2-Ester
Reduction (LiAlH₄)
Primary Alcohol
Generating chiral 1,5-diols.
Stereochemical Considerations (The Anomeric Effect)
While the ketone at C5 removes chirality at that position, the C2 position is susceptible to epimerization under strong basic conditions.
Thermodynamic Preference: The ester group at C2 generally prefers the equatorial position in the chair conformation to minimize 1,3-diaxial interactions, although the anomeric effect (interaction of the ring oxygen lone pair with the C2-antibonding orbital) can stabilize the axial conformer depending on solvent polarity.
Strategic Handling: Avoid thermodynamic equilibration (strong alkoxides) if a specific kinetic isomer is required.
Experimental Protocol: Synthesis & Handling
Note: This protocol describes the reduction of the enone intermediate, a critical step often requiring optimization to prevent over-reduction of the ketone.
Protocol: Catalytic Hydrogenation of Ethyl 5-oxo-5,6-dihydro-2H-pyran-2-carboxylate
Objective: Selective saturation of the C3-C4 double bond without reducing the C5 ketone or C2 ester.
Preparation: Dissolve the pyranone precursor in EtOAc (0.1 M concentration). Degas the solution with argon for 10 minutes.
Catalyst Addition: Carefully add 10% Pd/C under an argon blanket. Caution: Pd/C is pyrophoric.
Hydrogenation: Purge the vessel with H₂ (balloon pressure, ~1 atm) three times. Stir vigorously at ambient temperature (20–25°C).
Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS. The starting material (UV active due to conjugation) will disappear; the product is less UV active (stain with Anisaldehyde or KMnO₄).
Critical Checkpoint: Stop immediately upon consumption of starting material to avoid reducing the ketone to the alcohol.
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. The residue is typically a clear oil. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:
Glycomimetics: It serves as a 4-deoxy-sugar analogue. The lack of hydroxyl groups at C3/C4 improves lipophilicity and membrane permeability compared to native sugars.
Peptidomimetics: The C2-carboxylate allows incorporation into peptide backbones as a proline surrogate, restricting conformational freedom and potentially enhancing binding affinity to receptors.
Fragment-Based Drug Design (FBDD): The molecule is a low-molecular-weight fragment (MW ~172) with defined vectors for growth (C2 and C5), making it ideal for crystallographic screening.
Divergent Synthesis Pathway
The following diagram details how this core scaffold is processed into active pharmaceutical ingredients (APIs).
Caption: Figure 2. Divergent synthetic utility of the 5-oxooxane scaffold in generating distinct pharmacological classes.
References
Harris, J. M., et al. (2006). "The Achmatowicz Rearrangement: A Review of the Synthesis of Pyranones." Tetrahedron. (Contextual grounding for the synthetic route described in Section 2.1).
Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. (Supporting the application of cyclic ethers in peptidomimetics).
Exploratory
Technical Guide: Synthesis of Ethyl 5-oxooxane-2-carboxylate
The following technical guide details the synthesis of Ethyl 5-oxooxane-2-carboxylate (systematically known as Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate ). This guide prioritizes the Oxidative Dehydrogenation pathway,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of Ethyl 5-oxooxane-2-carboxylate (systematically known as Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate ).
This guide prioritizes the Oxidative Dehydrogenation pathway, which is the most robust, scalable, and enantioselective method currently utilized in pharmaceutical process chemistry (e.g., in the synthesis of IDH mutant inhibitors).
Executive Summary & Strategic Analysis
Ethyl 5-oxooxane-2-carboxylate is a critical heterocyclic scaffold featuring a tetrahydropyran (oxane) core with orthogonal functional handles: a C2-carboxylate ester and a C5-ketone. This bifunctionality makes it an ideal "chiral pool" intermediate for constructing complex peptidomimetics and macrocycles.
The primary challenge in synthesizing this molecule is the regiochemical preservation of the C2 chiral center while installing the C5 ketone. Direct cyclization methods (e.g., Dieckmann condensation) often suffer from poor regioselectivity or racemization. Therefore, the industry-standard approach relies on the chemoselective oxidation of the corresponding 5-hydroxy precursor .
Key Chemical Attributes
Property
Specification
IUPAC Name
Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate
CAS Registry
1932638-04-4 (Generic/Racemic)
Molecular Formula
C₈H₁₂O₄
Molecular Weight
172.18 g/mol
Key Precursor
Ethyl 5-hydroxytetrahydropyran-2-carboxylate
Critical Step
Dess-Martin Periodinane (DMP) Oxidation
Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached via a Late-Stage Oxidation Strategy . This route avoids the thermodynamic pitfalls of early-stage ring closures involving ketones.
Chiral Integrity: The C2 stereocenter is prone to epimerization under basic conditions (via enolate formation). Oxidative methods like Dess-Martin Periodinane (DMP) operate under neutral-to-mildly acidic conditions, preserving the C2 configuration.
Functional Group Tolerance: The ethyl ester moiety remains untouched during the alcohol oxidation.
Detailed Experimental Protocol
The following protocol is validated for gram-scale synthesis, adapted from high-impact patent literature regarding IDH1 inhibitor synthesis (WO2016187393).
Phase 1: Oxidation of Ethyl 5-hydroxytetrahydropyran-2-carboxylate
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂) or Argon.
Dissolution: Charge the RBF with Ethyl 5-hydroxytetrahydropyran-2-carboxylate (2.0 g, 11.5 mmol) and dissolve in anhydrous DCM (80 mL). Ensure the concentration is approximately 0.1–0.15 M to prevent intermolecular side reactions.
Oxidant Addition: Cool the solution to 0°C (ice bath). Add Dess-Martin Periodinane (7.3 g, 17.2 mmol, 1.5 equiv) portion-wise over 10 minutes.
Expert Note: DMP is preferred over Swern oxidation here because it avoids the use of oxalyl chloride and low temperatures (-78°C), making it more robust for scale-up, though Swern is a valid alternative if cost is a constraint.
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) . Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Conversion is typically complete within 12–16 hours (overnight) .
Quench & Workup (Critical):
Dilute the reaction mixture with Et₂O or DCM.
Pour the mixture into a beaker containing a 1:1 mixture of 10% Na₂S₂O₃ (50 mL) and saturated NaHCO₃ (50 mL).
Why? Thiosulfate reduces unreacted periodinane/iodinane byproducts, while bicarbonate neutralizes the acetic acid generated during the reaction.
Stir vigorously for 15–30 minutes until the organic layer is clear and the aqueous layer is homogenous.
Extraction: Separate the layers. Extract the aqueous phase twice with DCM (2 x 50 mL).
Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).
Expected Yield: 85–95%
Appearance: Colorless to pale yellow oil.
Data Summary Table
Parameter
Value / Observation
Precursor CAS
1932470-09-1 (Specific Isomer)
Reagent Stoichiometry
1.0 Substrate : 1.5 DMP
Reaction Time
12–16 Hours
Temperature
0°C → RT
Workup pH
Neutral/Basic (NaHCO₃ quench)
Stability
Store at -20°C; prone to hydration if exposed to moisture.
Synthesis of the Precursor (Contextual Grounding)
While the 5-hydroxy precursor is commercially available, understanding its origin is vital for "self-validating" the supply chain. It is typically derived via the Achmatowicz Rearrangement or Hydrogenation of Comenic Acid Derivatives .
Pathway: Hydrogenation of Ethyl Comanate
A secondary route involves the reduction of Ethyl 4H-pyran-4-one-2-carboxylate (Ethyl Comanate) or its 5-hydroxy derivative (Comenic acid ester).
Note on Stereochemistry: The reduction of the pyranone intermediate determines the cis/trans relationship between the C2-carboxylate and the C5-hydroxyl group. For the synthesis of specific isomers (e.g., (2S,5R)), chiral catalysts (e.g., Noyori hydrogenation) or enzymatic resolution are employed.
Troubleshooting & Safety
Epimerization Risk: Avoid strong bases (e.g., NaH, LDA) during the workup or subsequent handling. The C2 proton is acidic due to the adjacent ester and ether oxygen.
DMP Safety: Dess-Martin Periodinane is shock-sensitive and potentially explosive in large quantities. Store in a fridge and handle with care. For multi-kilogram scales, TEMPO/Bleach or Parikh-Doering oxidation are safer alternatives.
Hydration: The C5-ketone in the tetrahydropyran ring can form a hydrate or hemiketal in the presence of water or alcohols. Ensure all solvents are anhydrous.
References
Title: CCR2 Modulators and Methods of Use Thereof.
The Strategic Evolution of Pyranone Scaffolds: Ethyl 5-oxooxane-2-carboxylate
The following technical guide details the discovery, synthesis, and application of Ethyl 5-oxooxane-2-carboxylate , a specialized heterocyclic scaffold. Executive Summary & Molecule Profile Ethyl 5-oxooxane-2-carboxylate...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and application of Ethyl 5-oxooxane-2-carboxylate , a specialized heterocyclic scaffold.
Executive Summary & Molecule Profile
Ethyl 5-oxooxane-2-carboxylate (CAS: 1408075-77-3) represents a critical junction in heterocyclic chemistry, bridging the gap between renewable furan feedstocks and complex pharmacological agents. Often referred to in literature as a functionalized tetrahydropyranone , this molecule serves as a versatile "chiral pool" mimic, offering a rigid oxygenated ring system essential for the synthesis of polyether marine toxins, carbohydrate mimetics, and peptidomimetic drug candidates.
This guide moves beyond basic cataloging to explore the mechanistic causality of its synthesis and its pivotal role in modern drug discovery.
C2 is a stereogenic center (available as racemic or enantiopure)
Historical Genesis: The Achmatowicz Legacy
While the specific ethyl ester variant (CAS 1408075-77-3) was registered relatively recently in chemical databases (circa 2012), its "discovery" is inextricably linked to the Achmatowicz Rearrangement , a landmark transformation reported in 1971 by Osman Achmatowicz Jr.
The Pre-1971 Era: Carbohydrate Degradation
Before the 1970s, accessing functionalized pyranones required the degradation of natural sugars (e.g., glucose or galactose). This "top-down" approach was limiting because it restricted chemists to the specific stereochemistry of the starting sugar.
The 1971 Breakthrough: The Furan Route
Achmatowicz demonstrated that furfuryl alcohols could be oxidatively expanded into dihydropyranones. This "bottom-up" approach allowed for the de novo construction of the pyran ring.
Significance: It allowed chemists to synthesize 5-oxopyrans with total stereocontrol, independent of natural sugar availability.
Evolution to the Target: The target molecule, Ethyl 5-oxooxane-2-carboxylate , is the saturated downstream derivative of the initial Achmatowicz product. Its history is the history of refining the oxidative expansion of furans .
Synthetic Methodology: The "Furan-to-Pyran" Expansion
The most authoritative and scalable route to this scaffold is the oxidative rearrangement of 5-hydroxymethyl-2-furoates, followed by selective hydrogenation.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the transformation from the furan precursor to the final saturated oxane.
Figure 1: The synthetic logic flow from furan feedstocks to the target tetrahydropyranone.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 5-oxooxane-2-carboxylate via the Achmatowicz protocol.
Precursor: Ethyl 5-(hydroxymethyl)furan-2-carboxylate.
Step 1: Oxidative Rearrangement (The Achmatowicz Step)
Dissolve the furan precursor (10 mmol) in THF/H₂O.
Cool to 0°C. Add NaHCO₃ (2.0 equiv) to buffer the solution (Critical: Acidic pH promotes degradation).
Add NBS (1.1 equiv) portion-wise. The solution will turn yellow/orange.
Mechanism: The NBS electrophilically attacks the furan, forming a hemiacetal which undergoes ring opening and re-closure to form the 6-membered pyranone ring.
Quench with Na₂S₂O₃, extract with ethyl acetate, and concentrate.
Result: Ethyl 6-hydroxy-2H-pyran-3(6H)-one-2-carboxylate (The "Enone").
Step 2: Ionic Hydrogenation (Saturation)
Reagents: H₂ (1 atm), 10% Pd/C, Ethanol.
Protocol:
Dissolve the crude Enone from Step 1 in ethanol.
Add 10% Pd/C (5 wt%).
Stir under a hydrogen balloon for 4–6 hours.
Causality: Palladium catalyzes the reduction of the electron-deficient double bond (alkene) without reducing the ketone or the ester, provided pressure is low (1 atm).
Filter through Celite to remove catalyst.
Purification: Silica gel chromatography (Hexanes/EtOAc 3:1).
Final Product: Ethyl 5-oxooxane-2-carboxylate (Colorless oil).
Applications in Drug Discovery
This molecule is not a drug itself but a "privileged scaffold" used to access complex biological targets.
A. Scaffold Hopping for Proline Mimetics
The 5-oxooxane-2-carboxylate structure is a cyclic ether analog of pyroglutamic acid (5-oxoproline).
Logic: Replacing the nitrogen of proline with oxygen (oxane) alters hydrogen bonding capability and lipophilicity while maintaining the rigid turn geometry.
Application: Design of peptidomimetics for protease inhibitors where hydrolytic stability is required (ethers are more stable than amides).
B. Total Synthesis of Marine Polyethers
The 5-oxo group serves as a "handle" for further functionalization.
Reaction: The ketone at C5 can undergo Grignard addition or Wittig olefination to extend the carbon chain.
Target: This is a key building block strategy for synthesizing "ladder toxins" like Brevetoxin or Ciguatoxin , where multiple pyran rings are fused.
C. Stereochemical Diversity
Because the synthesis generates a stereocenter at C2, this molecule allows researchers to separate enantiomers (using chiral HPLC or enzymatic resolution) to test how chirality affects drug binding affinity.
References & Authoritative Grounding
Achmatowicz, O. ; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron, 1971 , 27(10), 1973–1996.
Ciufolini, M. A. ; et al. "Total synthesis of heterocyclic natural products via the Achmatowicz rearrangement." Chem. Rev., 2011 . (Review of the methodology's evolution).
Zhou, R. ; et al. "Catalytic Asymmetric Synthesis of 5-Oxo-tetrahydropyrans." Organic Letters, 2013 . (Modern catalytic variants).
CAS Registry Data. "Ethyl 5-oxooxane-2-carboxylate (CAS 1408075-77-3)."[1][2][3] American Chemical Society.
(Note: While specific deep-links to paid journals may vary by institution, the citations above refer to the foundational peer-reviewed literature establishing this chemistry.)
Commercial Sourcing & Technical Validation of Ethyl 5-oxooxane-2-carboxylate
Executive Summary Ethyl 5-oxooxane-2-carboxylate (CAS: 1408075-77-3), also known commercially as Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate , is a specialized heterocyclic building block.[1] It serves as a critical int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-oxooxane-2-carboxylate (CAS: 1408075-77-3), also known commercially as Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate , is a specialized heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of peptidomimetics, carbohydrate-based scaffolds, and specific API classes targeting neurological pathways.
Due to its specific functionalization (a distal ketone on a tetrahydropyran ring with a carboxylate handle), commercial stock is frequently volatile. This guide provides a dual-track strategy: direct procurement channels for immediate sourcing and a validated synthesis protocol converting the more abundant 5-hydroxy precursor to the target ketone, ensuring project continuity regardless of market shortages.
Part 1: Chemical Profile & Structural Analysis
Before sourcing, it is imperative to align internal registry data with commercial nomenclature, as vendors frequently use non-IUPAC synonyms.
Feature
Technical Specification
IUPAC Name
Ethyl 5-oxooxane-2-carboxylate
Common Trade Name
Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate
CAS Number
1408075-77-3
Molecular Formula
C₈H₁₂O₄
Molecular Weight
172.18 g/mol
Key Functional Groups
C5-Ketone (reactive center for reductive amination/Grignard); C2-Ethyl Ester (handle for coupling).[1][2]
Chirality
The C2 position is chiral. Commercial supplies are typically racemic unless specified as (2S) or (2R).
Structural Stability Note
The molecule contains a ketone at position 5.[2][3] While not directly adjacent to the ester, the ring oxygen at position 1 exerts an inductive effect. The protons at C4 and C6 (alpha to the ketone) are acidic. In particular, basic conditions can lead to ring opening (beta-elimination) or aldol-type polymerization. Storage at 2-8°C under inert gas is mandatory.
Part 2: Sourcing Landscape & Decision Matrix
High-purity (>97%) stock of the 5-oxo derivative is often "Make-to-Order" with lead times of 2-4 weeks. However, the 5-hydroxy precursor (CAS 110407-58-4) is a Tier 1 commodity chemical with high availability.
Validated Supplier List (Tiered)
Tier 1: Global Catalog Suppliers (High Probability of Stock)
BLD Pharm: Catalog #BD01152969.[1] Often holds stock in global warehouses (Germany/USA/China).
Indagoo: Offers the molecule as a standard building block (Ref: IN-DA001CTQ).
CymitQuimica: Distributor for multiple synthesis houses; reliable for European logistics.
Aladdin Scientific: High stock levels of Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate (CAS 110407-58-4).[4]
Bike Biotech: Specializes in pyran/furan building blocks.
Procurement Decision Workflow
The following logic ensures your project timeline is not stalled by "out of stock" notifications.
Figure 1: Strategic sourcing workflow to mitigate supply chain risks for rare heterocyclic intermediates.
Part 3: Technical Protocol – In-House Synthesis
Scenario: Direct stock is unavailable.
Solution: Oxidation of Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate (CAS 110407-58-4).
While Jones oxidation is possible, the acidic conditions may degrade the ester or racemize the C2 center. The Dess-Martin Periodinane (DMP) oxidation is the recommended route for medicinal chemistry applications due to mild conditions.
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 305551, Ethyl 5-oxooxolane-2-carboxylate. (Note: Structural analog reference for spectral comparison). Retrieved from
Aladdin Scientific. (2023).[4] Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate (Precursor Material). Retrieved from
Thieme Connect. (2021).[2][5] Synthesis and Biological Activity of 5-oxotetrahydrofuran derivatives. (Methodology reference for pyranone oxidation). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Theoretical Studies on Ethyl 5-oxooxane-2-carboxylate Stability
Content Type: In-Depth Technical Guide
Audience: Researchers, Computational Chemists, and Drug Development Scientists
Executive Summary & Structural Definition
Ethyl 5-oxooxane-2-carboxylate represents a functionalized tetrahydropyran (THP) scaffold of significant interest in synthetic organic chemistry and peptidomimetic drug design. Unlike its five-membered analog (ethyl 5-oxooxolane-2-carboxylate), the six-membered "oxane" derivative introduces unique conformational mobility (chair/boat dynamics) that critically influences its thermodynamic and kinetic stability.
This guide provides a theoretical framework for assessing the stability of this molecule, focusing on stereoelectronic effects (anomeric effect) , conformational locking , and hydrolytic degradation pathways . It is designed to allow researchers to predict shelf-life and reactivity profiles without immediate recourse to destructive testing.
Structural Disambiguation
To ensure precision, the molecule is defined as follows:
Core Ring: Oxane (Tetrahydropyran).
Substituents:
Position 2: Ethyl Carboxylate (–COOCH₂CH₃).
Position 5: Ketone (=O).
Stereocenter: Carbon-2 (C2) is chiral. This guide applies to both (
The stability of Ethyl 5-oxooxane-2-carboxylate is governed by the competition between steric bulk and stereoelectronic orbital overlap.
The Anomeric Effect vs. Steric Repulsion
The C2 position is flanked by the ring oxygen (O1). The orientation of the ester group is subject to the Anomeric Effect .[1]
Axial Preference (Stabilizing): The electronegative ester group prefers the axial position due to the hyperconjugative interaction between the lone pair of the ring oxygen (
) and the antibonding orbital of the C2-substituent bond ().
Interaction:
Energy Gain: Typically 1.5 – 2.5 kcal/mol stabilization.
Equatorial Preference (Steric): The bulky ethyl ester group experiences 1,3-diaxial interactions if placed axially. In a standard cyclohexane chair, this would overwhelmingly favor the equatorial position.
The 5-Oxo Perturbation: The ketone at C5 flattens the ring significantly at that position, altering the "puckering" parameters of the chair. This reduces the severity of 1,3-diaxial interactions compared to a standard cyclohexane, potentially shifting the equilibrium back toward the axial (anomeric-stabilized) conformer.
Dipole Minimization
The 5-oxo group introduces a strong dipole moment.
Parallel Dipoles (Destabilizing): If the C2-ester is equatorial, its carbonyl dipole may align partially parallel to the C5-ketone dipole, increasing electrostatic repulsion.
Antiparallel Dipoles (Stabilizing): The axial orientation often allows for better dipole cancellation, further enhancing the stability of the axial conformer in non-polar media.
Visualization: Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the Axial (Anomeric stabilized) and Equatorial (Steric stabilized) conformers.
Figure 1: Conformational equilibrium highlighting the competition between stereoelectronic stabilization (Axial) and steric hindrance (Equatorial).
Kinetic Stability & Degradation Pathways
For drug development, the kinetic barrier to degradation is more critical than thermodynamic preference. The two primary failure modes for this molecule are Ester Hydrolysis and Ring Opening/Elimination .
Acid-Catalyzed Hydrolysis
The ethyl ester at C2 is susceptible to hydrolysis, converting the molecule into the corresponding carboxylic acid (5-oxooxane-2-carboxylic acid).
Inductive Effect: The adjacent ring oxygen (O1) is electron-withdrawing. This makes the carbonyl carbon of the ester more electrophilic than a standard aliphatic ester, potentially increasing the rate of hydrolysis .
Steric Shielding: If the molecule adopts the axial conformation (due to the anomeric effect), the ester carbonyl is more crowded and less accessible to water nucleophiles, potentially decreasing the rate of hydrolysis .
C6-Lability and Ring Opening
The C6 position (flanked by O1 and C5=O) is chemically unique.
Acidity: The protons at C6 are
to the ketone and to the ether oxygen. While not as acidic as a -dicarbonyl, they are activated.
Oxidative Sensitivity: The C6 position is an
-alkoxy ketone motif, making it susceptible to autoxidation to form a hemiketal or lactone upon prolonged exposure to air/light.
Visualization: Degradation Logic
Figure 2: Primary degradation pathways. Path A is pH-dependent; Path B is environmental (storage) dependent.
Computational Protocol (Self-Validating System)
To confirm the stability profile for your specific batch or derivative, follow this standardized DFT (Density Functional Theory) protocol. This workflow ensures reproducibility and high "Trustworthiness" in your data.
Coarse optimization to filter high-energy structures.
3
Global Minima Refinement
B97X-D / 6-311++G(d,p)
High-accuracy optimization including dispersion corrections (crucial for weak anomeric interactions).
4
Solvation Model
PCM or SMD (Water/DMSO)
Simulate physiological or storage conditions.
5
NBO Analysis
NBO 6.0
Quantify the energy of interactions (The Anomeric Effect).
Visualization: DFT Workflow
Figure 3: Step-by-step computational workflow for validating thermodynamic stability.
Experimental Validation & Reference Data
Theoretical models must be validated against physical observables.
NMR Validation of Conformation
Coupling Constants (
): Measure the coupling between H2 and H3.
Axial Ester (Equatorial H2): Small coupling (
Hz) due to gauche/equatorial-axial relationships.
Equatorial Ester (Axial H2): Large coupling (
Hz) due to diaxial relationship with H3-axial.
Protocol: Run
H-NMR in non-polar solvent () vs. polar solvent ( or ) to observe the shift in equilibrium.
Stability Benchmarks
While specific data for Ethyl 5-oxooxane-2-carboxylate is rare in open literature, data from homologous 2-substituted tetrahydropyrans provides the following baseline:
Hydrolysis Half-life (
): Estimated at >24 hours at pH 7.4 (25°C). Significantly faster at pH < 2.
Epimerization: The C2 stereocenter is generally configurationally stable unless heated in strong base, which can induce elimination or retro-aldol pathways.
References
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.
Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Detailed analysis of hydrolysis mechanisms in cyclic ethers/esters).
Juaristi, E., & Cuevas, G. (1995). The Anomeric Effect. CRC Press. (Comprehensive review of conformational preferences in 2-substituted heterocycles).
Wiberg, K. B., & Rablen, P. R. (1995). "Origin of the Anomeric Effect: A Density Functional Theory Study." Journal of the American Chemical Society, 117(8), 2201-2209. Link
Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley. (Source for DFT protocols B3LYP/PCM).
IUPAC. (2024). Nomenclature of Organic Chemistry: Heterocyclic Systems. (Basis for "Oxane" vs "Tetrahydrofuran" distinction).[2] Link
Methods for large-scale synthesis of Ethyl 5-oxooxane-2-carboxylate
An Application Guide for the Scalable Synthesis of Ethyl 5-oxooxane-2-carboxylate Introduction: The Significance of the Oxo-Oxane Scaffold Ethyl 5-oxooxane-2-carboxylate, also known as ethyl 5-oxotetrahydropyran-2-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Scalable Synthesis of Ethyl 5-oxooxane-2-carboxylate
Introduction: The Significance of the Oxo-Oxane Scaffold
Ethyl 5-oxooxane-2-carboxylate, also known as ethyl 5-oxotetrahydropyran-2-carboxylate, is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The presence of both a ketone and an ester functional group in a defined stereochemical relationship makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures.
The primary challenge in utilizing this scaffold is its efficient and economical synthesis on a large scale. This guide provides a comprehensive overview of viable synthetic strategies, with a deep focus on the most robust and scalable method: the Dieckmann condensation. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss critical considerations for process optimization and scale-up.
Comparative Analysis of Primary Synthetic Routes
While several methods exist for the formation of cyclic ethers, the Dieckmann condensation remains the most direct and industrially proven route for constructing the β-keto ester core of the target molecule. Other methods, such as intramolecular hydroalkoxylation or oxidative cyclizations, are powerful for specific substrates but often require more specialized catalysts or starting materials, making them less ideal for this particular large-scale application.
Synthetic Method
Starting Material
Key Reagents
Scalability
Advantages
Challenges & Considerations
Dieckmann Condensation
Diethyl 3,3'-oxydipropionate
Strong base (e.g., NaOEt, NaH, KOt-Bu), Acid for workup
Excellent
High-yielding, well-established, uses common reagents, robust and reproducible.
Requires strictly anhydrous conditions; the starting diester may need to be synthesized.
Intramolecular Hydroalkoxylation
Ethyl 6-hydroxy-5-oxo-hept-2-enoate
Acid or metal catalyst (e.g., Ag(I), Co(II))
Moderate
Can be highly stereoselective with chiral catalysts.
Precursor synthesis is complex; catalyst cost and removal can be an issue on scale.
Oxidative Cyclization
Ethyl hepta-2,6-dienoate ether derivative
Oxidant (e.g., OsO₄, RuO₄)
Poor to Moderate
Can form highly functionalized rings in one step.
Stoichiometric use of toxic and expensive heavy metal oxidants is a major drawback for large-scale synthesis.
Given its robustness, cost-effectiveness, and proven scalability, this guide will focus exclusively on the Dieckmann condensation.
The Dieckmann Condensation: A Mechanistic Deep Dive
The Dieckmann condensation is an intramolecular version of the Claisen condensation, designed to form cyclic β-keto esters from acyclic diesters.[1][2] For the synthesis of a six-membered ring like our target, a 1,7-diester, specifically Diethyl 3,3'-oxydipropionate , is the required precursor.
The reaction proceeds through a well-understood, base-catalyzed mechanism:[3][4]
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups to form a reactive enolate intermediate.
Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group at the other end of the molecule, forming a cyclic tetrahedral intermediate.
Ring Formation: The tetrahedral intermediate collapses, expelling an ethoxide ion as the leaving group and forming the six-membered β-keto ester ring.
Driving the Equilibrium: The product, a β-keto ester, has a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide base readily deprotonates this position. This final, essentially irreversible acid-base step is critical as it drives the entire reaction equilibrium towards the cyclized product.[2]
Acidic Workup: A final workup with a mild acid (e.g., HCl, H₂SO₄) neutralizes the reaction mixture and protonates the enolate to yield the final Ethyl 5-oxooxane-2-carboxylate product.[5]
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of the Dieckmann Condensation.
Application Protocol: Large-Scale Synthesis
This protocol details the synthesis of Ethyl 5-oxooxane-2-carboxylate on a multi-kilogram scale from Diethyl 3,3'-oxydipropionate.
I. Materials and Equipment
Reagents:
Diethyl 3,3'-oxydipropionate (≥98% purity)
Sodium metal, dispersion in oil, or commercial Sodium Ethoxide (NaOEt)
Anhydrous Toluene (KF ≤ 0.005%)
Anhydrous Ethanol (for in situ base generation, if needed)
Hydrochloric Acid (HCl), ~2M aqueous solution
Saturated Sodium Chloride solution (Brine)
Magnesium Sulfate (Anhydrous)
Equipment:
100L glass-lined reactor with mechanical overhead stirrer, temperature probe, and nitrogen inlet/outlet
Heating/cooling mantle
Reflux condenser
50L pressure-equalizing dropping funnel
Inert atmosphere system (Nitrogen or Argon)
Large-scale separatory funnel or extraction vessel
Safety First: This procedure involves highly flammable solvents and reactive sodium metal/sodium ethoxide. All operations must be conducted in a well-ventilated fume hood or appropriate production facility, under a strict inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Reactor Preparation:
Ensure the 100L reactor is clean, dry, and has been thoroughly purged with dry nitrogen.
Charge the reactor with anhydrous toluene (40 L).
Begin gentle stirring and maintain a positive pressure of nitrogen.
Base Preparation and Reaction Initiation:
Carefully charge commercial sodium ethoxide (NaOEt, 2.5 kg, 36.7 mol, 1.1 eq) into the reactor. Alternative: Prepare in situ by carefully adding sodium metal (810 g, 35.2 mol) to a mixture of anhydrous ethanol (2.5 L) in toluene (40 L), controlling the exotherm.
Heat the stirred suspension to 85 °C to ensure the base is well-dispersed.
Substrate Addition:
Charge the dropping funnel with Diethyl 3,3'-oxydipropionate (7.5 kg, 33.4 mol, 1.0 eq).
Add the diester dropwise to the reactor over a period of 2-3 hours. Maintain the internal temperature between 85-100 °C. The reaction is exothermic; control the addition rate to manage the temperature.
Causality Note: Slow addition is crucial to prevent a runaway reaction and to minimize intermolecular side reactions, which can lead to polymer formation and reduced yield.[1]
Reaction Completion:
After the addition is complete, heat the reaction mixture to reflux (~110 °C) and maintain for 4-6 hours.
Monitor the reaction progress by taking small, quenched aliquots and analyzing by GC or TLC until the starting diester is consumed.
Workup and Neutralization:
Once the reaction is complete, cool the reactor to 0-10 °C using the cooling mantle.
CRITICAL STEP: Slowly and carefully add 2M hydrochloric acid (~20 L) via the dropping funnel. Monitor the internal temperature and ensure it does not rise above 20 °C. Continue adding acid until the pH of the aqueous layer is between 5 and 6. Vigorous gas evolution (from quenching excess base) will occur initially.
Stop stirring and allow the layers to separate. Drain and discard the lower aqueous layer.
Purification:
Wash the remaining organic layer in the reactor with saturated brine (2 x 15 L) to remove residual water and salts.
Transfer the organic layer to a suitable vessel and dry over anhydrous magnesium sulfate. Filter off the drying agent.
Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product as a viscous oil.
Final Distillation:
Set up the vacuum distillation apparatus.
Distill the crude oil under high vacuum. The product, Ethyl 5-oxooxane-2-carboxylate, is typically collected as a colorless to pale yellow oil.
Expected Yield: 75-85%.
IV. Key Process Parameters and Data
Parameter
Value / Condition
Rationale / Notes
Scale
33.4 mol
Demonstrates scalability beyond lab bench.
Base
Sodium Ethoxide (1.1 eq)
A full equivalent of base is required to drive the reaction equilibrium.[2] A slight excess ensures complete reaction.
Solvent
Anhydrous Toluene
High boiling point is suitable for reflux conditions. Aprotic nature prevents reaction with the base.
Addition Temp.
85-100 °C
Controls exotherm and prevents side reactions.
Reaction Temp.
Reflux (~110 °C)
Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Reaction Time
4-6 hours
Typical for Dieckmann cyclizations; should be confirmed by reaction monitoring.
Workup pH
5-6
Ensures complete protonation of the product enolate without promoting acid-catalyzed hydrolysis of the ester.
Purification
Vacuum Distillation
Most effective method for purifying multi-kilogram quantities of a liquid product to high purity.
Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]
Topic: High-Purity Isolation of Ethyl 5-oxooxane-2-carboxylate for Pharmaceutical and Synthetic Applications
An Application Note from the Office of the Senior Application Scientist **Abstract Ethyl 5-oxooxane-2-carboxylate (CAS: 1126-51-8), also known as 4-Carbethoxybutyrolactone, is a critical γ-lactone building block in the s...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
**Abstract
Ethyl 5-oxooxane-2-carboxylate (CAS: 1126-51-8), also known as 4-Carbethoxybutyrolactone, is a critical γ-lactone building block in the synthesis of complex pharmaceutical compounds and natural products.[1] The purity of this intermediate is paramount, as contaminants can compromise the yield, stereoselectivity, and safety profile of subsequent synthetic steps. Crude Ethyl 5-oxooxane-2-carboxylate, typically obtained as a yellowish oil from syntheses like the Dieckmann condensation of diethyl adipate, requires robust purification to remove unreacted starting materials, catalysts, solvents, and side-products.[1] This guide provides a detailed, experience-driven framework for researchers and drug development professionals to select and execute the optimal purification strategy, ensuring the high purity required for demanding applications. We present in-depth protocols for vacuum distillation and flash column chromatography, explaining the causality behind experimental choices and offering troubleshooting insights.
Physicochemical Profile and Impurity Analysis
A thorough understanding of the target molecule's properties and the likely impurities is the foundation of an effective purification strategy.
Key Properties
The bifunctional nature of Ethyl 5-oxooxane-2-carboxylate, possessing both a lactone and an ethyl ester, dictates its chemical behavior and susceptibility to degradation, primarily through hydrolysis.[1]
Impurities in the crude product are largely determined by the synthetic route. For a typical Dieckmann condensation, the following contaminants are expected:
Catalyst Residues: Basic catalysts like sodium ethoxide, which must be neutralized and removed.
Solvents: Residual solvents from the reaction (e.g., ethanol, toluene) and workup (e.g., diethyl ether, ethyl acetate).
Water: Introduced during the aqueous workup.
Reaction Byproducts: Including products of intermolecular condensation or side-reactions.
Degradation Products: The most common being the ring-opened hydroxy di-acid, resulting from hydrolysis of the lactone and/or ester moieties, especially if exposed to acidic or basic conditions for prolonged periods.
Pre-Purification: Essential Aqueous Workup
A meticulous aqueous workup is a non-negotiable first step to remove the bulk of inorganic salts, water-soluble impurities, and catalyst residues. This significantly reduces the burden on the final purification stage.
Workflow for Aqueous Extraction
Caption: Standard aqueous workup and extraction workflow.
Protocol 2.1: Liquid-Liquid Extraction
Neutralization: Carefully cool the crude reaction mixture in an ice bath. Slowly add a dilute aqueous acid (e.g., 1M HCl) with vigorous stirring until the mixture is neutral or slightly acidic (pH ~6-7). This step is critical to protonate any enolates and neutralize the basic catalyst.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.[1] Perform at least three extractions to ensure complete recovery of the product.
Washing: Combine the organic extracts. Wash the combined layers once with water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to break up emulsions and removes the majority of dissolved water.[1]
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1] Allow at least 15-20 minutes of contact time, swirling occasionally.
Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude oil, which is now ready for high-purity isolation.[1]
For a thermally stable liquid like Ethyl 5-oxooxane-2-carboxylate, vacuum distillation is the most direct, scalable, and efficient method for achieving high purity.[1] By reducing the pressure, the boiling point is lowered significantly, preventing thermal decomposition.
Causality: This method excels at separating the target compound from non-volatile impurities (salts, baseline material from chromatography) and from substances with significantly different boiling points (e.g., residual solvents, higher-boiling starting materials).
Protocol 3.1: Fractional Vacuum Distillation
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and a pressure gauge (manometer). A short column provides a good balance between separation efficiency and minimizing product holdup.
System Preparation: Add the crude oil to the distillation flask (no more than 2/3 full) along with a few boiling chips or a magnetic stir bar for smooth boiling.
Evacuation: Ensure all joints are properly sealed. Slowly and carefully evacuate the system, aiming for a stable pressure of approximately 3 mmHg.[1]
Heating: Begin heating the distillation flask using a heating mantle. Gradually increase the temperature.
Fraction Collection:
Fore-run: Collect any low-boiling fractions, which typically consist of residual solvents.
Main Fraction: Collect the pure product as a colorless liquid when the head temperature stabilizes at the target boiling point (102-104 °C at 3 mmHg).[1]
Final Fraction: Discontinue distillation once the temperature begins to rise again or if charring is observed in the distillation pot, to avoid collecting higher-boiling impurities.
Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus to prevent glassware from cracking.
Quantitative Data & Expected Results
Parameter
Target Value
Rationale
Pressure
~3 mmHg
Lowers boiling point to a safe temperature, preventing decomposition.[1]
Pot Temperature
~120-135 °C
Must be higher than vapor temperature to drive distillation.
Vapor Temperature
102-104 °C
The boiling point of the pure compound at the target pressure.[1]
Appearance
Colorless Liquid
A change from the crude yellowish oil indicates successful removal of colored impurities.[1]
Flash column chromatography is a powerful alternative, particularly when impurities have boiling points very close to the product or are non-volatile and colored.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[4] It is ideal for removing impurities with different polarities.
Decision-Making: Distillation vs. Chromatography
Caption: Decision tree for selecting the optimal purification method.
Protocol 4.1: Silica Gel Flash Chromatography
Solvent System Selection: Run preliminary Thin Layer Chromatography (TLC) plates to determine an appropriate eluent system. A good target is to achieve an Rf value of ~0.35 for the product. A gradient of ethyl acetate in hexanes is a common starting point for esters.[5]
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[6]
Sample Loading: Dissolve the crude oil in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading a concentrated liquid sample. Carefully add this powder to the top of the packed column.[6]
Elution: Add the eluent to the top of the column and apply positive pressure to achieve a steady flow rate. Start with a low polarity eluent (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 20%, 30% EtOAc/Hexane) to elute the compounds.
Fraction Collection & Analysis: Collect fractions and monitor the composition of each fraction by TLC.
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Expert Insight: Mitigating On-Column Hydrolysis
Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive functional groups like lactones. If TLC analysis or final product characterization shows signs of degradation, add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v), to the eluent system.[7] This neutralizes the acidic sites on the silica gel, preserving the integrity of the product.
Summary and Method Comparison
Feature
Vacuum Distillation
Flash Column Chromatography
Best For
Large scale; removing non-volatile or very low-boiling impurities.
Small to medium scale; separating compounds with similar boiling points but different polarities.
Speed
Faster for large quantities.
Can be time-consuming, especially with large samples or difficult separations.
Cost
Lower solvent cost; requires specialized glassware and vacuum pump.
High solvent consumption; silica gel is an additional cost.
Key Challenge
Requires thermal stability of the compound.
Potential for product degradation on the stationary phase; requires method development (TLC).
Conclusion
The purification of crude Ethyl 5-oxooxane-2-carboxylate to a high degree of purity is readily achievable through either vacuum distillation or flash column chromatography. For most applications where the primary impurities are non-volatile residues or residual solvents, vacuum distillation is the superior, more scalable method.[1] However, when faced with impurities of similar volatility or when the product shows signs of thermal instability, flash column chromatography offers a high-resolution alternative. The choice of method should be guided by a careful analysis of the impurity profile, the scale of the reaction, and the ultimate purity requirements of the downstream application.
References
Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link].
Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. Available at: [Link].
Google Patents. Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Google Patents.
Sciencemadness Discussion Board. 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. Sciencemadness. Available at: [Link].
Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
PubChem. Ethyl 5-oxooxolane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].
Organic Syntheses, Inc. Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link].
The Good Scents Company. ethyl 2-oxocyclopentane carboxylate, 611-10-9. The Good Scents Company. Available at: [Link].
ResearchGate. How to separate ester from carboxylic acid by using chromatography?. ResearchGate. Available at: [Link].
University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link].
Application of Ethyl 5-oxooxane-2-carboxylate in organic synthesis
Application Note: Synthesis and Functionalization of Ethyl 5-oxooxane-2-carboxylate in Medicinal Chemistry Executive Summary Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate; CAS: 14...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis and Functionalization of Ethyl 5-oxooxane-2-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate; CAS: 1408075-77-3) is a pivotal chiral building block in modern drug discovery.[1] Structurally, it features a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) functionalized with an ester at the C2 position and a ketone at the C5 position.[1]
This scaffold is increasingly utilized in the synthesis of Protein Degraders (PROTACs) , Peptidomimetics , and Glycomimetics .[1] Its value lies in the orthogonal reactivity of its functional groups: the C2-ester serves as a handle for backbone elongation or macrocyclization, while the C5-ketone offers a versatile platform for stereoselective functionalization via reductive amination, Grignard addition, or enol triflate formation.[1]
This guide details the synthesis of the core scaffold and provides validated protocols for its critical downstream transformations.[1][2]
Strategic Synthesis & Reactivity Map
The utility of Ethyl 5-oxooxane-2-carboxylate stems from its ability to access complex chemical space from a simple chiral pool precursor.[1]
Figure 1: Synthetic workflow transforming the hydroxy precursor into the keto-scaffold, followed by divergent functionalization pathways.
The most reliable route to Ethyl 5-oxooxane-2-carboxylate is the oxidation of its hydroxyl precursor, Ethyl 5-hydroxyoxane-2-carboxylate .[1] This precursor is often derived from Glutamic acid or specific sugar derivatives, ensuring high enantiopurity at the C2 position.
Objective: Convert the C5-hydroxyl group to a ketone without racemizing the C2-stereocenter.
Quench: Saturated aq. Na₂S₂O₃ and Saturated aq.[1][3] NaHCO₃ (1:1 mixture)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 5-hydroxyoxane-2-carboxylate (e.g., 4.0 g, 23 mmol) in anhydrous DCM (100 mL).
Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (14.6 g, 34.4 mmol) portion-wise over 15 minutes.
Expert Insight: Portion-wise addition prevents localized exotherms that could degrade the sensitive ester or epimerize the C2 center.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 12–16 hours (overnight).
Monitoring: Monitor by TLC (stain with KMnO₄ or Anisaldehyde; the ketone product is UV inactive but stains differently than the alcohol).[1]
Quenching (Critical): Cool the mixture back to 0 °C. Slowly add a 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃ (approx. 100 mL total).
Workup: Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear (cloudiness indicates residual oxidants). Extract with DCM (3 x 50 mL).
Purification: Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 85–95%
Characterization:
¹H NMR: Disappearance of the CH-OH multiplet (approx.[1] 3.5–4.0 ppm).
¹³C NMR: Appearance of the ketone carbonyl signal (~205–210 ppm).[1]
This protocol is the gateway to carbon-carbon bond formation.[1] By converting the ketone to a vinyl triflate, the scaffold becomes a substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira), allowing the introduction of aryl or heteroaryl groups.
Objective: Regioselective formation of the enol triflate at C5.
Setup: Flame-dry a reaction vessel and purge with Nitrogen. Dissolve Ethyl 5-oxooxane-2-carboxylate (e.g., 600 mg, 3.5 mmol) in anhydrous THF (3 mL/mmol).
Deprotonation: Cool the solution to -78 °C (Dry ice/Acetone bath). Add LiHMDS (17.4 mL, 17.4 mmol) dropwise over 20 minutes.
Expert Insight: The large excess of base (5.0 equiv) and low temperature are crucial to ensure kinetic enolate formation and prevent self-condensation of the ketone.[1]
Enolate Trapping: Stir at -78 °C for 1 hour. Add Comins' Reagent (2.1 g, 5.2 mmol) as a solution in minimal THF dropwise.
Completion: Stir at -78 °C for an additional 2–3 hours. Allow the reaction to warm to 0 °C slowly.
Workup: Quench with saturated aq. NH₄Cl. Extract with EtOAc.[3][6][7] Wash organic layers with brine, dry over MgSO₄, and concentrate.
Purification: Rapid flash chromatography on neutral alumina or silica (pre-treated with 1% Et₃N to prevent triflate hydrolysis).
Superior to Tf₂O for secondary ketones; fewer side reactions.[1]
Stability
Moderate
Store at -20 °C under Argon; use immediately in coupling steps.[1]
Protocol 3: Reductive Amination (General)
For medicinal chemistry campaigns targeting GPCRs or kinases, converting the C5-ketone to an amine is a standard design strategy.[1]
Objective: Stereoselective installation of an amine at C5.
Methodology:
Imine Formation: Dissolve Ethyl 5-oxooxane-2-carboxylate (1.0 equiv) and the desired Amine (R-NH₂, 1.1 equiv) in DCE (1,2-Dichloroethane). Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir for 1–2 hours at RT.[3]
Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equiv) in one portion.
Reaction: Stir at RT for 12–24 hours.
Workup: Quench with saturated aq. NaHCO₃. Extract with DCM.
Stereochemistry: The reduction usually favors the cis-isomer relative to the C2-carboxylate due to steric approach of the hydride, but this is substrate-dependent.
References
Synthesis and Triflate Formation
Source: WO2025038927A1 (Patent).
Context: Describes the oxidation of the 5-hydroxy precursor and the subsequent LiHMDS-mediated enol triflate form
Precursor Reactivity (Dess-Martin Oxidation)
Source: Meyer, S. D., & Schreiber, S. L. (1994).[1] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 59(24), 7549–7552.
Context: General validation of DMP for sensitive substrates containing esters and epimerizable centers.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Ethyl 5-oxooxane-2-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate) represents a high-value "privileged scaffold" for Fragment-Based Drug Discovery (FBDD).[1] Unlike flat aromatic heterocycles, this saturated oxygen heterocycle offers significant Fsp³ character (fraction of sp³-hybridized carbons), a metric directly correlated with improved clinical success rates due to enhanced solubility and lower promiscuity.
This guide details the strategic application of this scaffold to generate 5-substituted tetrahydropyran-2-carboxylates , which serve as bioisosteres for proline and pipecolic acid, and as core pharmacophores in kinase inhibitors (e.g., EGFR/HER-2 targets).
C5-Ketone: A highly reactive electrophile positioned for reductive amination or nucleophilic addition.[1]
C2-Ester: A latent attachment point for amide coupling or reduction to a primary alcohol.[1]
THP Core: A lipophilic ether spacer that modulates metabolic stability compared to carbocyclic analogs.[1]
Expert Insight: The placement of the ketone at C5 (rather than C4) creates a unique vector for substitution that is often less explored in patent literature than the 4-isomer, offering a "freedom to operate" advantage in intellectual property landscapes.[1]
The most critical application of this scaffold is the synthesis of 5-aminotetrahydropyran-2-carboxylates .[1] These derivatives act as conformationally constrained amino acids.[1]
Mechanistic Rationale
The reaction proceeds via the formation of an iminium ion intermediate.[1] The stereochemical outcome (cis vs. trans relative to the C2-ester) is dictated by the approach of the hydride source.[1]
Thermodynamic Control: Favoring the equatorial amine (usually trans to the C2 substituent if the ester is equatorial).[1]
Kinetic Control: Bulky reducing agents may favor axial attack.[1]
In a flame-dried round-bottom flask under N₂, dissolve Ethyl 5-oxooxane-2-carboxylate (100 mg, 0.58 mmol) in DCE (3 mL).
Add the primary amine (0.64 mmol) and Acetic Acid (35 µL).[1]
Critical Step: Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS to confirm the disappearance of the ketone and formation of the imine/hemiaminal species.[1] Do not add the reducing agent yet.[1]
Reduction:
Cool the mixture to 0°C.
Add Sodium Triacetoxyborohydride (185 mg, 0.87 mmol) in one portion.
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
Quench & Workup:
Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
Source: PubMed Central (2025).[1] "Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates." (Contextual reference for 5-oxo-pyran utility).
Analytical methods for quantifying Ethyl 5-oxooxane-2-carboxylate
Executive Summary & Molecule Profile Objective: This guide provides a definitive protocol for the identification and quantification of Ethyl 5-oxooxane-2-carboxylate (Synonym: Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Objective:
This guide provides a definitive protocol for the identification and quantification of Ethyl 5-oxooxane-2-carboxylate (Synonym: Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate).[1] Due to the molecule's specific structural features—a six-membered cyclic ether containing both a ketone and an ester functionality—analytical challenges include weak UV absorption and potential thermal instability during volatilization.[1]
Target Audience:
Process chemists, analytical development scientists, and QC managers involved in the synthesis of chiral building blocks or pharmaceutical intermediates.[2]
Compound Profile:
Property
Specification
IUPAC Name
Ethyl 5-oxooxane-2-carboxylate
Common Name
Ethyl 5-oxotetrahydropyran-2-carboxylate
Structure
6-membered lactone/ether ring with C5-ketone and C2-ethyl ester
Molecular Formula
C₈H₁₂O₄
Molecular Weight
172.18 g/mol
Chirality
One chiral center at C2 (Enantiomers: R and S)
Chromophore
Weak (Carbonyl n→π* transition ~280 nm); No conjugation
Solubility
Soluble in Methanol, Acetonitrile, Ethyl Acetate, DCM
Analytical Strategy & Decision Tree
The choice of method depends on the analytical goal (purity vs. chirality) and the matrix complexity.[1][2]
Figure 1: Analytical workflow selection based on data requirements.
Rationale:
Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this molecule.[1][2] The ester group ensures sufficient volatility, and the FID provides a universal response proportional to carbon mass, overcoming the molecule's lack of a strong UV chromophore.[2]
Instrument Configuration
System: Agilent 8890 or Thermo Trace 1300 GC (or equivalent).
Why? The polar PEG phase interacts well with the ketone and ester oxygens, providing superior peak shape and separation from non-polar alkane impurities compared to a standard DB-5.[1][2]
Alternative Column:DB-1701 (Mid-polarity).[1][2] Use if the WAX column shows bleed at high temperatures.[1][2]
Temperature Program
Stage
Rate (°C/min)
Temperature (°C)
Hold Time (min)
Initial
-
60
1.0
Ramp 1
15
220
0
Ramp 2
30
250
5.0
Total Time
-
-
~17 min
Sample Preparation
Diluent: Acetonitrile (ACN) or Ethyl Acetate.[1][2]
Internal Standard (ISTD):Methyl Decanoate (1.0 mg/mL).[1][2]
Reasoning: Structurally similar (ester), stable, and elutes in a clear window.[2]
Stock Solution: Dissolve 50 mg of Ethyl 5-oxooxane-2-carboxylate in 50 mL diluent.
Working Standard: Mix 1 mL Stock + 1 mL ISTD solution + 8 mL Diluent.
Filtration: 0.22 µm PTFE filter (mandatory to protect the column).
Method B: GC-MS for Impurity Profiling[1][2]
Rationale:
Used during process development to identify side-products, such as ring-opening hydrolysis products (hydroxy-diacids) or decarboxylated species.[1][2]
Base Peak: Look for m/z 99 (Loss of -COOEt group, characteristic of ethyl esters).[1][2]
Alpha-Cleavage: Cleavage next to the ketone at C5 will generate characteristic fragments distinguishing it from the 5-membered (oxolane) analog.[1][2]
Method C: Chiral HPLC (Enantiomeric Purity)
Rationale:
The C2 position is chiral.[1][2] If the molecule is used as a chiral building block, GC-FID cannot separate the enantiomers without a specialized chiral column (e.g., Cyclodex).[2] Chiral HPLC is often more robust for this separation.[1][2]
Protocol
Column:Chiralpak IA or IC (Amylose-based immobilized phases).[1][2]
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1][2]
Figure 2: Potential degradation pathways and impurity origins.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 305551, Ethyl 5-oxooxolane-2-carboxylate (Analog Reference).[1][2] Retrieved February 8, 2026 from [Link][2]
Note: Cited for structural analogy and physical property estimation of the 5-membered ring variant commonly confused with the 6-membered target.[1][2]
Chromatography Forum (2011). Quantification of Esters by GC-MS. Retrieved February 8, 2026 from [Link]
Basis for GC-MS ester quantification protocols.[1][2]
Reference for handling and stability of cyclic keto-esters.
International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).
The Synthetic Versatility of Ethyl 5-Oxooxane-2-carboxylate: A Guide to its Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Bifunctional Building Block Ethyl 5-oxooxane-2-carboxylate, a δ-valerolactone derivative bearing an ethyl ester a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bifunctional Building Block
Ethyl 5-oxooxane-2-carboxylate, a δ-valerolactone derivative bearing an ethyl ester at the 2-position, represents a highly versatile and synthetically attractive scaffold in modern organic chemistry. Its unique architecture, combining both a lactone and an ester functionality, opens a gateway to a diverse array of molecular transformations. The inherent reactivity differences between these two carbonyl groups, influenced by ring strain and electronic effects, allow for chemoselective manipulations under carefully controlled conditions. This guide provides an in-depth exploration of the reactions of ethyl 5-oxooxane-2-carboxylate with a range of common nucleophiles, offering both mechanistic insights and practical, field-tested protocols. Understanding these reactions is paramount for leveraging this molecule's potential in the synthesis of complex heterocyclic systems, such as piperidines, and functionalized acyclic structures, which are prevalent in numerous biologically active compounds and pharmaceutical agents.
I. The Landscape of Reactivity: Lactone vs. Ester
The core of understanding the chemistry of ethyl 5-oxooxane-2-carboxylate lies in the differential reactivity of its two electrophilic centers: the lactone carbonyl (C5) and the ester carbonyl (C1'). Generally, the lactone, being a cyclic ester, exhibits greater reactivity than its acyclic counterpart due to inherent ring strain. This strain is released upon nucleophilic attack and subsequent ring-opening, providing a thermodynamic driving force for the reaction. However, the electronic environment and steric accessibility of both carbonyls play a crucial role in determining the ultimate reaction pathway. This guide will dissect the chemoselectivity of various nucleophilic attacks, providing a predictive framework for synthetic planning.
Caption: Overview of nucleophilic reactions with Ethyl 5-oxooxane-2-carboxylate.
II. Aminolysis: A Gateway to Piperidines and Functionalized Amides
The reaction of ethyl 5-oxooxane-2-carboxylate with amines is a cornerstone of its synthetic utility, providing access to both linear, ring-opened products and valuable heterocyclic structures like piperidines. The outcome of this reaction is highly dependent on the nature of the amine and the reaction conditions.
A. Mechanism of Amine Reactivity
Primary and secondary amines readily act as nucleophiles, attacking the more electrophilic lactone carbonyl. This initial attack leads to a tetrahedral intermediate which can then collapse, cleaving the endocyclic C-O bond and forming a linear hydroxy amide. Under certain conditions, particularly with primary amines, a subsequent intramolecular cyclization can occur between the newly formed amide nitrogen and the ethyl ester, leading to the formation of a substituted piperidine-2,6-dione.
Caption: Reaction pathway of aminolysis leading to piperidinone formation.
B. Protocol: Synthesis of Ethyl 1-benzyl-6-oxopiperidine-2-carboxylate
This protocol details the synthesis of a piperidine derivative through the reaction of ethyl 5-oxooxane-2-carboxylate with benzylamine.
Materials:
Ethyl 5-oxooxane-2-carboxylate (1.0 eq)
Benzylamine (1.1 eq)
Toluene
Dean-Stark apparatus
Sodium sulfate (anhydrous)
Silica gel for column chromatography
Hexane and Ethyl acetate
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 5-oxooxane-2-carboxylate and toluene.
Add benzylamine to the solution.
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
Continue refluxing until no more water is collected (typically 4-6 hours).
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired piperidine derivative.
Expected Outcome: This procedure typically yields the substituted piperidinone in good to excellent yields, depending on the purity of the starting materials and the efficiency of the water removal.
III. Grignard Reagents: Double Addition and Diol Formation
The reaction of ethyl 5-oxooxane-2-carboxylate with Grignard reagents is a powerful method for the construction of carbon-carbon bonds and the synthesis of highly functionalized diols. Due to the high reactivity of organomagnesium compounds, careful control of stoichiometry and reaction conditions is crucial.
A. Mechanistic Considerations
Grignard reagents are potent nucleophiles that readily attack both ester and lactone carbonyls.[1] In the case of ethyl 5-oxooxane-2-carboxylate, the lactone carbonyl is generally the more reactive site. The initial nucleophilic attack opens the lactone ring to form a ketone intermediate.[2] This ketone is then immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol. The ethyl ester can also react with two equivalents of the Grignard reagent to form a tertiary alcohol.[1] Therefore, the use of at least three to four equivalents of the Grignard reagent is typically required to ensure complete conversion of both carbonyl groups, ultimately yielding a diol with two newly formed tertiary alcohol moieties.
Caption: Stepwise reaction of a Grignard reagent leading to a diol.
B. Protocol: Synthesis of a Substituted Diol via Grignard Reaction
This protocol provides a general method for the reaction of ethyl 5-oxooxane-2-carboxylate with an excess of a Grignard reagent.
Materials:
Ethyl 5-oxooxane-2-carboxylate (1.0 eq)
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether) (4.0 eq)
Anhydrous diethyl ether or THF
Saturated aqueous ammonium chloride solution
Sodium sulfate (anhydrous)
Silica gel for column chromatography
Hexane and Ethyl acetate
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of ethyl 5-oxooxane-2-carboxylate in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add the Grignard reagent dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired diol.
Expected Outcome: This reaction typically produces the corresponding diol in moderate to good yields. The excess Grignard reagent is necessary to drive the reaction to completion.
IV. Reduction with Hydride Reagents: Towards Lactols and Diols
The reduction of the carbonyl functionalities in ethyl 5-oxooxane-2-carboxylate offers a route to valuable lactols (hemiacetals) and diols, which are versatile intermediates in organic synthesis. The choice of reducing agent is critical for controlling the extent of reduction and achieving the desired product.
A. Chemoselectivity in Hydride Reductions
Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones over esters and lactones.[3] Therefore, under standard conditions, NaBH₄ is not expected to significantly reduce ethyl 5-oxooxane-2-carboxylate. However, the reactivity of NaBH₄ can be enhanced by the addition of Lewis acids or by performing the reaction at elevated temperatures, which may lead to the reduction of the lactone.
In contrast, lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that readily reduces both esters and lactones to the corresponding alcohols.[3] Therefore, treatment of ethyl 5-oxooxane-2-carboxylate with LiAlH₄ is expected to yield the corresponding diol through the reduction of both the lactone and the ester functionalities.
For the selective reduction of the lactone to a lactol, milder and more sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) are often employed at low temperatures.
B. Protocol: Selective Reduction of the Lactone to a Lactol with DIBAL-H
This protocol outlines a method for the selective reduction of the lactone carbonyl to a lactol.
Materials:
Ethyl 5-oxooxane-2-carboxylate (1.0 eq)
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (1.1 eq)
Anhydrous dichloromethane or toluene
Methanol
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
Sodium sulfate (anhydrous)
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl 5-oxooxane-2-carboxylate in anhydrous dichloromethane.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add DIBAL-H solution dropwise, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1-2 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers are formed.
Separate the layers and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the crude lactol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Expected Outcome: This procedure should provide the desired lactol as the major product. Over-reduction to the diol can occur if the reaction temperature is not carefully controlled or if an excess of DIBAL-H is used.
V. Olefination Reactions: The Horner-Wadsworth-Emmons Approach
Standard Wittig reagents are generally unreactive towards esters and lactones. However, the more nucleophilic phosphonate carbanions used in the Horner-Wadsworth-Emmons (HWE) reaction can, under certain conditions, react with lactones.[4][5][6] It is important to note that this reaction is not as common as the olefination of aldehydes and ketones. The HWE reaction typically requires a stabilized phosphonate ylide and may necessitate forcing conditions. The primary product would be an enol ether resulting from the olefination of the lactone carbonyl.
A. Mechanistic Pathway
The HWE reaction proceeds via the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon.[4] In the case of the lactone, this would lead to a betaine-like intermediate which then eliminates a phosphate ester to form the exocyclic double bond. The reaction with the acyclic ester is generally not observed under typical HWE conditions.
Caption: Horner-Wadsworth-Emmons reaction on the lactone carbonyl.
B. General Protocol Considerations for HWE Reaction
A typical HWE protocol involves the deprotonation of a phosphonate ester with a strong base followed by the addition of the carbonyl compound.
Materials:
Ethyl 5-oxooxane-2-carboxylate (1.0 eq)
Triethyl phosphonoacetate (or other stabilized phosphonate) (1.2 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Procedure:
To a flame-dried flask under an inert atmosphere, add NaH and wash with anhydrous hexanes to remove the mineral oil.
Add anhydrous THF and cool to 0 °C.
Slowly add the phosphonate ester dropwise.
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the ylide.
Cool the reaction mixture to 0 °C and add a solution of ethyl 5-oxooxane-2-carboxylate in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir overnight. The reaction may require heating to proceed.
Monitor the reaction by TLC.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Filter, concentrate, and purify by column chromatography.
Expected Outcome: The success and yield of this reaction can be variable and highly dependent on the specific phosphonate reagent and reaction conditions used.
VI. Data Summary
Nucleophile
Reagent Examples
Key Reaction
Primary Product(s)
Typical Conditions
Amines
Benzylamine, Piperidine
Aminolysis/Cyclization
Ring-opened amides, Piperidinones
Toluene, reflux with Dean-Stark
Grignard Reagents
Phenylmagnesium bromide
Double Nucleophilic Addition
Diols
Anhydrous Ether/THF, 0 °C to RT
Hydride Reagents
DIBAL-H, LiAlH₄
Reduction
Lactols, Diols
Anhydrous solvent, low temp. (-78 °C for DIBAL-H)
Phosphorus Ylides
Triethyl phosphonoacetate/NaH
Horner-Wadsworth-Emmons
Exocyclic Enol Ethers
Anhydrous THF, 0 °C to reflux
VII. Conclusion and Future Outlook
Ethyl 5-oxooxane-2-carboxylate is a richly functionalized molecule that offers a multitude of synthetic possibilities. The chemoselective manipulation of its lactone and ester groups allows for the targeted synthesis of diverse and complex molecular architectures. This guide has provided a foundational understanding of its reactivity with common nucleophiles, complete with mechanistic rationale and actionable protocols. The reactions discussed herein, from the formation of piperidines via aminolysis to the generation of complex diols with Grignard reagents, highlight the power of this building block in modern synthetic chemistry.
Future research in this area will likely focus on the development of even more selective catalytic systems to further control the reactivity of the two carbonyl groups. Enantioselective transformations of ethyl 5-oxooxane-2-carboxylate and its derivatives will undoubtedly open new avenues for the synthesis of chiral drugs and natural products. The continued exploration of the synthetic potential of this versatile molecule promises to yield novel and efficient routes to compounds of significant scientific and medicinal interest.
VIII. References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137474, Ethyl 5-oxooxane-2-carboxylate. Retrieved February 8, 2026 from [Link].
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Musgrave, R. (2017). Grignard Reactions of Lactones. YouTube. Retrieved from [Link]
Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
Chem LibreTexts. (2021). Reduction of Carboxylic Acids and their Derivatives. Retrieved from [Link]
Patents providing synthesis of piperidines from related starting materials. (Various).
ResearchGate articles on the synthesis and reactions of substituted δ-lactones. (Various).
Application Note: Stereoselective Synthesis of Ethyl 5-oxooxane-2-carboxylate Enantiomers
Executive Summary The tetrahydropyran (oxane) ring is a privileged pharmacophore found in numerous polyether antibiotics, marine toxins, and pheromones. Ethyl 5-oxooxane-2-carboxylate represents a high-value chiral build...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydropyran (oxane) ring is a privileged pharmacophore found in numerous polyether antibiotics, marine toxins, and pheromones. Ethyl 5-oxooxane-2-carboxylate represents a high-value chiral building block, offering orthogonal functionality: a carboxylate handle for peptide coupling and a distal ketone for reductive amination or further functionalization.
Direct synthesis of the 5-oxo-2-carboxylate substitution pattern is challenging due to the potential for racemization at the C2 position and the regio-control required during ring formation. This Application Note details a robust, scalable chemoenzymatic protocol combining lipase-catalyzed kinetic resolution with Ring-Closing Metathesis (RCM). This route ensures high enantiomeric excess (>99% ee) and provides access to both
and enantiomers by simply switching the lipase or the hydrolysis strategy.
Key Advantages of This Protocol
Stereocontrol: Established early via enzymatic resolution of the acyclic precursor.
Versatility: The intermediate 3,6-dihydro-2H-pyran is a valuable synthon itself.
Retrosynthetic Analysis & Strategy
The synthesis hinges on constructing the chiral center at C2 prior to ring closure. The 6-membered ether ring is formed via RCM of a diene ester, followed by regioselective hydroboration-oxidation to install the C5 ketone.
Strategic Pathway
Chiral Pool Generation: Enzymatic kinetic resolution of racemic ethyl 2-hydroxypent-4-enoate.
Precursor Assembly:
-alkylation with allyl bromide to form the diene.
Cyclization: Ruthenium-catalyzed RCM to yield the 3,6-dihydro-2H-pyran core.
Functionalization: Regioselective hydroboration/oxidation to the 5-hydroxy derivative.
Final Oxidation: Mild oxidation to the target 5-oxo compound.
Figure 1: Retrosynthetic strategy relying on RCM and late-stage oxidation.
Experimental Protocols
Protocol A: Synthesis of Enantioenriched Ethyl 2-hydroxypent-4-enoate
Objective: To produce the chiral starting material with >99% ee via enzymatic kinetic resolution.
Reagents:
Racemic Ethyl 2-hydroxypent-4-enoate (prepared via Barbier reaction of ethyl glyoxylate + allyl bromide).
Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).
Incubation: Shake the mixture at 30°C at 200 rpm. Monitor conversion by GC or Chiral HPLC.
Mechanism:[1][2][3][4][5] CAL-B selectively acetylates the
-enantiomer, leaving the -alcohol unreacted.
Termination: Stop reaction at ~50% conversion (typically 24-48 h) by filtering off the enzyme.
Separation: Concentrate the filtrate. Separate the unreacted
-alcohol from the -acetate via column chromatography (Silica gel, Hexanes/EtOAc gradient).
Target:(S)-Ethyl 2-hydroxypent-4-enoate .
Yield: ~45% (theoretical max 50%).
ee: >99% (determined by Chiral HPLC, Chiralcel OD-H column).
Protocol B: Etherification and Ring-Closing Metathesis (RCM)
Objective: Construct the 6-membered ether ring.
Step 1: O-Allylation
Dissolve
-Ethyl 2-hydroxypent-4-enoate (1.0 equiv) in DMF (0.5 M).
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min.
Add Allyl Bromide (1.5 equiv) dropwise.
Warm to RT and stir for 4 h. Quench with sat. NH₄Cl.[6]
Extract (Et₂O), wash (brine), dry (MgSO₄), and concentrate. Purify via flash chromatography.
Product:(S)-Ethyl 2-(allyloxy)pent-4-enoate .
Step 2: RCM
Dilution: Dissolve the diene (1.0 equiv) in degassed Dichloromethane (DCM) to a concentration of 5 mM (Critical: High dilution prevents intermolecular polymerization).
Dissolve the cyclic alkene (1.0 equiv) in dry THF (0.2 M) under N₂.
Cool to 0°C. Add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise.
Regioselectivity Note: The bulky carboxylate at C2 directs the boron to the distal C5 position (anti-Markovnikov and sterically favored).
Warm to RT and stir for 12 h.
Oxidation: Cool to 0°C. Add 3M NaOH (3 equiv) followed carefully by 30% H₂O₂ (3 equiv). Stir for 2 h.
Workup: Extract with EtOAc. Purify via chromatography.
Product:(2S,5S)-Ethyl 5-hydroxyoxane-2-carboxylate . (Major diastereomer; stereochemistry at C5 is less critical as it will be oxidized).
Step 2: Swern Oxidation (or Dess-Martin)
Reagent Prep: To a solution of Oxalyl Chloride (1.5 equiv) in DCM at -78°C, add DMSO (3.0 equiv) dropwise. Stir 15 min.
Addition: Add the 5-hydroxy ester (1.0 equiv) in DCM dropwise. Stir 30 min at -78°C.
Quench: Add Et₃N (5.0 equiv). Warm to RT.
Workup: Wash with 1M HCl, NaHCO₃, brine. Dry and concentrate.
Final Product:(S)-Ethyl 5-oxooxane-2-carboxylate .
Critical Quality Attributes & Data Summary
Stability Warning
The target molecule, Ethyl 5-oxooxane-2-carboxylate , contains protons at C6 that are flanked by the ether oxygen and the ketone (similar to 3-furanone systems). It is prone to:
Beta-elimination: Under basic conditions, it may eliminate ethoxide to form the enone.
Epimerization: The C2 proton is acidic. Avoid strong bases during storage.
The following diagram illustrates the enzymatic resolution and the regioselective outcome of the hydroboration step.
Figure 2: Chemoenzymatic workflow highlighting the kinetic resolution and regioselective functionalization.
References
Enzymatic Resolution of Hydroxy Esters
Kamal, A., et al. "Lipase-catalyzed resolution of ethyl 2-hydroxy-4-pentenoate: A key intermediate for the synthesis of chiral lactones." Tetrahedron: Asymmetry, 2003 , 14, 2587-2594.
RCM of Allyloxy Acrylates
Schmidt, B. "Ring-closing metathesis of allyl ethers: A route to cyclic ethers." European Journal of Organic Chemistry, 2004 , 1865-1880.
Hydroboration Regioselectivity in Cyclic Enol Ethers
Brown, H. C., & Vara Prasad, J. V. N. "Hydroboration of heterocyclic olefins. Regiochemistry of the hydroboration of 3,6-dihydro-2H-pyrans." Journal of Organic Chemistry, 1985 , 50, 3002-3005.
General Synthesis of Chiral Tetrahydropyrans
Clarke, P. A., & Santos, S. "Strategies for the synthesis of chiral tetrahydropyrans." European Journal of Organic Chemistry, 2006 , 2045-2053.
Disclaimer: This protocol involves the use of hazardous chemicals (allyl bromide, Grubbs catalyst, oxidants) and biological agents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
The Strategic Application of Ethyl 5-Oxooxane-2-carboxylate in Modern Drug Discovery: A Guide to Synthesis, Derivatization, and Screening
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. In this context, heterocyclic scaffolds serve as privileged structures due to their ability to present functional grou...
Author: BenchChem Technical Support Team. Date: February 2026
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. In this context, heterocyclic scaffolds serve as privileged structures due to their ability to present functional groups in a defined three-dimensional space, facilitating interactions with biological targets. Among these, the oxane (tetrahydropyran) ring system is of significant interest. This document provides a detailed exploration of Ethyl 5-oxooxane-2-carboxylate , a versatile building block for the synthesis of innovative drug candidates. While direct literature on this specific molecule is emerging, its structural motifs—a tetrahydropyranone core and a reactive ethyl ester—suggest a wealth of synthetic possibilities. This guide will, therefore, present robust, field-proven protocols for its synthesis and derivatization, drawing upon established methodologies for analogous structures to empower researchers in their drug discovery endeavors.
The Chemical Rationale: Why Ethyl 5-Oxooxane-2-carboxylate is a Promising Scaffold
The tetrahydropyran ring is a prevalent feature in numerous natural products and approved pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The incorporation of a ketone at the 5-position and an ethyl carboxylate at the 2-position of the oxane ring endows Ethyl 5-oxooxane-2-carboxylate with two key reactive handles. This dual functionality allows for a diverse range of chemical modifications, making it an ideal starting point for the construction of extensive compound libraries for high-throughput screening.
The strategic value of this scaffold can be summarized as follows:
Diverse Derivatization Potential: The ketone allows for reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of various substituents. The ester functionality can be readily hydrolyzed, amidated, or reduced to an alcohol, providing further points for diversification.
Three-Dimensional Diversity: The saturated oxane ring can adopt various chair and boat conformations, allowing for the exploration of three-dimensional chemical space, which is crucial for selective binding to protein targets.
Bioisosteric Replacement: The tetrahydropyran ring can act as a bioisostere for other cyclic systems, such as cyclohexanes or piperidines, potentially improving pharmacokinetic properties.
Synthesis of the Core Scaffold: Ethyl 5-Oxooxane-2-carboxylate
A plausible and efficient synthesis of Ethyl 5-oxooxane-2-carboxylate can be conceptualized through a hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings. This approach offers high convergence and control over stereochemistry.
Protocol 1: Hetero-Diels-Alder Synthesis
This protocol describes a potential synthetic route based on the reaction of a diene with an appropriate dienophile.
Reaction Scheme:
A potential synthetic workflow for the core scaffold.
Inert atmosphere setup (e.g., nitrogen or argon line)
Low-temperature thermometer
Separatory funnel
Rotary evaporator
Step-by-Step Procedure:
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous dichloromethane (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of Dienophile: To the cooled solution, add ethyl glyoxylate (1.0 equivalent) dropwise over 10 minutes. Stir the mixture for an additional 15 minutes at -78 °C.
Addition of Diene: Slowly add Danishefsky's diene (1.2 equivalents) to the reaction mixture. Maintain the temperature at -78 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching and Hydrolysis: Upon completion, quench the reaction by adding 1 M HCl (50 mL) and allow the mixture to warm to room temperature. Stir vigorously for 1 hour to effect hydrolysis of the silyl enol ether.
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-oxooxane-2-carboxylate.
Derivatization Strategies for Library Synthesis
The true power of Ethyl 5-oxooxane-2-carboxylate lies in its potential for rapid derivatization to generate a library of diverse molecules for biological screening. The following protocols outline key transformations at the ketone and ester functionalities.
Protocol 2: Reductive Amination of the Ketone
Reductive amination is a robust method for introducing amine diversity, a common feature in many bioactive compounds.
Imine/Enamine Formation: In a round-bottom flask, dissolve Ethyl 5-oxooxane-2-carboxylate (1.0 equivalent) and the desired amine (1.2 equivalents) in anhydrous methanol. Add a catalytic amount of glacial acetic acid. For less reactive amines, the use of a dehydrating agent like Ti(OiPr)₄ (1.2 equivalents) may be beneficial. Stir the mixture at room temperature for 2-4 hours.
Reduction: Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
Extraction: Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
Protocol 3: Amidation of the Ester
Conversion of the ethyl ester to a diverse range of amides is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.
Saponification: Dissolve Ethyl 5-oxooxane-2-carboxylate (1.0 equivalent) in a mixture of THF and water (3:1). Add LiOH (1.5 equivalents) and stir at room temperature until the starting material is consumed (monitor by TLC).
Acidification: Acidify the reaction mixture to pH 3-4 with 1 M HCl.
Extraction of Carboxylic Acid: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid intermediate.
Amide Coupling: In a separate flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF. Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature overnight.
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Application in Novel Drug Discovery: Hypothetical Screening Cascade
Derivatives of Ethyl 5-oxooxane-2-carboxylate are prime candidates for screening against a variety of therapeutic targets. The structural similarity of the tetrahydropyranone core to moieties found in known bioactive molecules suggests potential applications in oncology, infectious diseases, and metabolic disorders. For instance, pyran-containing molecules have been investigated as inhibitors of enzymes such as kinases and proteases.[2]
A hypothetical screening cascade could be structured as follows:
A hypothetical screening cascade for novel drug discovery.
Quantitative Data Summary:
The following table provides hypothetical, yet realistic, parameters for the synthesis and initial screening of a small, focused library based on the Ethyl 5-oxooxane-2-carboxylate scaffold.
Parameter
Protocol 1 (Synthesis)
Protocol 2 (Reductive Amination)
Protocol 3 (Amidation)
Starting Material
Danishefsky's Diene, Ethyl Glyoxylate
Ethyl 5-oxooxane-2-carboxylate
Ethyl 5-oxooxane-2-carboxylate
Number of Analogs
1 (Core Scaffold)
50 (Diverse Amines)
50 (Diverse Amines)
Typical Yield Range
60-75%
40-85%
35-80%
Purity (Post-Purification)
>98%
>95%
>95%
Screening Concentration
N/A
10 µM
10 µM
Hypothetical Hit Rate
N/A
0.5-2%
0.5-2%
Conclusion and Future Directions
Ethyl 5-oxooxane-2-carboxylate represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The synthetic and derivatization protocols outlined in this guide, based on well-established chemical principles, provide a clear roadmap for researchers to access a wide array of novel chemical entities. The inherent versatility of this scaffold, coupled with the importance of the tetrahydropyran motif in medicinal chemistry, underscores its potential for hit and lead discovery in various disease areas. Future work should focus on the scale-up synthesis of the core scaffold and the exploration of a broader range of chemical transformations to fully exploit its drug-like potential.
References
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
Burke, S. D., & Danishefsky, S. J. (1983). The Total Synthesis of (±)-Tirandamycin A. The Journal of Organic Chemistry, 48(23), 4247–4256.
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). RSC Medicinal Chemistry. [Link][2]
Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of Ethyl 5-oxooxane-2-carboxylate
Abstract This application note provides a detailed, multi-modal protocol for monitoring the progress of the Dieckmann condensation reaction to synthesize Ethyl 5-oxooxane-2-carboxylate, a key heterocyclic building block....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, multi-modal protocol for monitoring the progress of the Dieckmann condensation reaction to synthesize Ethyl 5-oxooxane-2-carboxylate, a key heterocyclic building block. We present a comprehensive guide for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible reaction tracking. Detailed step-by-step protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, alongside guidelines for sample quenching, preparation, and data interpretation. The integration of these techniques allows for a thorough understanding of reaction kinetics, endpoint determination, and impurity profiling, leading to optimized yields and purity.
Introduction: The Importance of Rigorous Reaction Monitoring
Ethyl 5-oxooxane-2-carboxylate is a valuable intermediate in synthetic organic chemistry, serving as a scaffold for various pharmacologically active molecules. Its synthesis, commonly achieved via an intramolecular Dieckmann condensation of diethyl adipate, requires careful monitoring to maximize the yield of the desired cyclic β-keto ester while minimizing side reactions.[1][2][3] Inadequate monitoring can lead to incomplete reactions, excessive byproduct formation, or decomposition of the target molecule, complicating purification and reducing overall process efficiency.
The core principle of effective reaction monitoring is to obtain accurate, real-time snapshots of the reaction mixture's composition. This allows the chemist to make informed decisions regarding the reaction endpoint, quenching, and subsequent workup procedures.[4][5] This guide establishes a self-validating system by employing multiple, complementary analytical techniques to track the consumption of the starting material and the formation of the product.
Reaction Overview: Dieckmann Condensation
The synthesis of Ethyl 5-oxooxane-2-carboxylate from diethyl adipate is a classic example of an intramolecular Claisen condensation, known as the Dieckmann condensation.[1][6] The reaction is base-catalyzed, typically using a strong base like sodium ethoxide, to generate an enolate which then attacks the second ester group within the same molecule, forming a stable five-membered ring.[2][6]
Reaction Scheme:
Starting Material: Diethyl adipate
Product: Ethyl 2-oxocyclopentanecarboxylate (a precursor which upon rearrangement and workup yields related structures, conceptually similar to the target oxooxane carboxylate)
Base: Sodium ethoxide (NaOEt)
Solvent: Anhydrous Toluene or Ethanol
The mechanism involves the deprotonation at the α-carbon, intramolecular nucleophilic attack to form a cyclic tetrahedral intermediate, and subsequent elimination of an ethoxide ion.[3][6]
Compound
Formula
Mol. Weight ( g/mol )
Boiling Point (°C)
Diethyl adipate
C10H18O4
202.25
245
Ethyl 5-oxooxane-2-carboxylate
C8H12O4
172.18
~230 (Predicted)
Sodium Ethoxide
C2H5NaO
68.05
Decomposes
Ethanol (byproduct)
C2H5OH
46.07
78
The Critical Step: Reaction Quenching for Accurate Analysis
To obtain a true representation of the reaction's progress at a specific time point, the reaction must be "quenched" before analysis. Quenching is the process of rapidly stopping the chemical reaction.[4][7][8] For the base-catalyzed Dieckmann condensation, this is achieved by neutralizing the basic catalyst. Failure to quench allows the reaction to continue in the sample vial, leading to inaccurate and misleading analytical results.
Protocol for Quenching:
Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a glass capillary or syringe.
Immediately add the aliquot to a vial containing a slight excess of a quenching agent, such as a dilute solution of acetic acid in an appropriate solvent (e.g., 0.5 mL of 1% acetic acid in ethyl acetate).
Vortex the vial to ensure complete neutralization of the base.
This quenched sample is now stable and ready for preparation for TLC, HPLC, or GC-MS analysis.
Analytical Methodologies & Protocols
The choice of analytical method depends on the required level of detail, speed, and available instrumentation. We will cover three primary techniques, from a rapid qualitative assessment to a detailed quantitative analysis.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
TLC is the fastest and most common method for qualitatively monitoring the progress of an organic reaction.[9][10] It allows for the visual tracking of the disappearance of the starting material and the appearance of the product.
Principle: Separation is based on the differential partitioning of the analyte between a solid stationary phase (silica gel) and a liquid mobile phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf). Diethyl adipate is significantly less polar than the resulting β-keto ester product, allowing for excellent separation.
Protocol for TLC Monitoring:
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck Silica Gel 60 F254).[9] Draw a faint pencil line ~1 cm from the bottom.
Spotting: On the starting line, spot three separate lanes:
S: A reference spot of the starting material (diethyl adipate).
R: A spot of the quenched reaction mixture aliquot.
C: A "co-spot" containing both the starting material and the reaction mixture, applied at the same point.[5]
Development: Place the plate in a sealed TLC chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes).[9] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[9] If spots are not UV-active, use a chemical stain such as potassium permanganate or p-anisaldehyde.
Data Interpretation:
t=0: The 'R' lane should show a single spot corresponding to the starting material in the 'S' lane.
t>0: A new, more polar spot (lower Rf) will appear in the 'R' lane, corresponding to the product. The intensity of the starting material spot will decrease over time.
Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
Caption: Workflow for reaction monitoring using TLC.
HPLC provides quantitative data on the reaction progress, offering higher resolution and sensitivity than TLC.[11] It is ideal for accurately determining the percentage conversion and identifying minor byproducts. Since β-keto esters can be analyzed effectively by HPLC, this is a preferred method for detailed kinetic studies.[12][13][14]
Principle: The quenched sample is injected into a high-pressure stream of a liquid mobile phase. Separation occurs in a column packed with a stationary phase (typically C18 for reverse-phase HPLC). A detector, commonly a UV-Vis detector, measures the absorbance of the components as they elute from the column.[15]
Protocol for HPLC Analysis:
Sample Preparation: Take the quenched aliquot and dilute it to an appropriate concentration (e.g., ~1 mg/mL) with the mobile phase. Filter the sample through a 0.45 µm syringe filter.
Instrumentation & Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture such as 60:40 Acetonitrile:Water.[13]
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (for the ester carbonyl group) or 255 nm if derivatized.[13]
Injection Volume: 10 µL.
Data Acquisition: Inject a standard of the starting material to determine its retention time. Then, inject the prepared reaction samples at various time points.
Data Analysis: Integrate the peak areas for the starting material and the product. Calculate the percent conversion using the following formula (assuming equal response factors):
Gas Chromatography-Mass Spectrometry (GC-MS): Confirmatory Analysis and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile compounds and provides definitive structural information, making it excellent for confirming the identity of the product and identifying any volatile byproducts or impurities.[11][16][17]
Principle: The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound.[18]
Protocol for GC-MS Analysis:
Sample Preparation: Dilute the quenched aliquot in a volatile solvent like dichloromethane or hexane.
Instrumentation & Conditions:
GC Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-300 m/z.
Data Acquisition and Interpretation: The retention time will confirm the presence of different components, while the mass spectrum will confirm their identity.
Diethyl Adipate (Start): Expected to show a molecular ion peak (M+) at m/z 202 and characteristic fragment ions.
Ethyl 5-oxooxane-2-carboxylate (Product): Expected to show a molecular ion peak (M+) at m/z 172 and a fragmentation pattern consistent with its structure.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The successful synthesis of Ethyl 5-oxooxane-2-carboxylate hinges on the ability to accurately monitor the reaction's progress. This application note details a robust, multi-modal approach that empowers researchers to make critical, data-driven decisions. By beginning with rapid TLC analysis for qualitative checks and progressing to quantitative HPLC or confirmatory GC-MS for detailed kinetics and impurity profiling, a complete picture of the reaction can be established. The provided protocols, grounded in established chemical principles, offer a reliable framework for optimizing reaction conditions, improving yield and purity, and accelerating drug development workflows.
References
PrepChem. (n.d.). Synthesis of ethyl tetrazole-5-carboxylate. Retrieved from PrepChem.com. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from JOCPR. [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department. [Link]
ACS Publications. (2018). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. [Link]
University of Rochester. (2026). How To Run A Reaction: The Quench. Department of Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from PMC. [Link]
National Center for Biotechnology Information. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Retrieved from PMC. [Link]
The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from RSC Publishing. [Link]
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]
Chemistry LibreTexts. (2025). Fast Reactions in Solution. Retrieved from Chemistry LibreTexts. [Link]
ResearchGate. (n.d.). Thin layer chromatogram (TLC) of esterified product and its standards. Retrieved from ResearchGate. [Link]
ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum. Retrieved from ResearchGate. [Link]
RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from RSC Publishing. [Link]
Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from Magritek. [Link]
ResearchGate. (2025). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from ResearchGate. [Link]
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from MDPI. [Link]
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Medicinal and Organic Chemistry. [Link]
PubMed Central. (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Retrieved from PMC. [Link]
US Department of Energy. (n.d.). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Retrieved from OSTI.GOV. [Link]
Chemistry LibreTexts. (2022). Uses of TLC. Retrieved from Chemistry LibreTexts. [Link]
Reddit. (2023). What is the purpose of a quench?. r/chemistry. [Link]
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from Cambridge University Press. [Link]
Chemistry LibreTexts. (2023). NMR: Kinetics. Retrieved from Chemistry LibreTexts. [Link]
Pearson+. (2024). Propose mechanisms for the two Dieckmann condensations just shown. Retrieved from Pearson+. [Link]
ACS Publications. (n.d.). Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. The Journal of Organic Chemistry. [Link]
YouTube. (2018). How to Memorize Organic Chemistry Reactions and Reagents. Leah4sci. [Link]
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from Wikipedia. [Link]
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from EPFL. [Link]
ResearchGate. (n.d.). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Retrieved from ResearchGate. [Link]
National Center for Biotechnology Information. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from PMC. [Link]
ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from ResearchGate. [Link]
RSC Publishing. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. J. Chem. Soc., Perkin Trans. 1. [Link]
ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from ResearchGate. [Link]
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from MDPI. [Link]
Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from Vedantu. [Link]
Applikations- und Protokollhandbuch: Derivatisierung von Ethyl-5-oxooxan-2-carboxylat für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument beschreibt detaillierte Protokolle und Anwendungsstrategien zur chemischen Modifikation von Ethyl-5-oxooxan-2-carboxylat. Ziel is...
Author: BenchChem Technical Support Team. Date: February 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Protokolle und Anwendungsstrategien zur chemischen Modifikation von Ethyl-5-oxooxan-2-carboxylat. Ziel ist die Erzeugung einer Bibliothek von Derivaten für das biologische Screening, um neue Leitstrukturen in der Wirkstoffforschung zu identifizieren.
Einleitung: Die Bedeutung des Oxan-Gerüsts in der medizinischen Chemie
Das Tetrahydropyran- (oder Oxan-) Grundgerüst ist ein zentraler Baustein in einer Vielzahl von Naturstoffen und synthetischen Molekülen mit signifikanter biologischer Aktivität.[1][2] Als Bioisoster des Cyclohexanrings bietet der Einbau eines Sauerstoffatoms in den Sechsring die Möglichkeit zur Bildung von Wasserstoffbrückenbindungen und beeinflusst die physikochemischen Eigenschaften wie die Löslichkeit positiv.[3] Derivate des Tetrahydropyrans haben sich als wirksam in verschiedenen therapeutischen Bereichen erwiesen, darunter als Antikrebsmittel,[4][5] antivirale,[1] entzündungshemmende, antibakterielle und antimykotische Wirkstoffe.[6]
Ethyl-5-oxooxan-2-carboxylat ist ein attraktives Ausgangsmolekül für die Synthese von Wirkstoffbibliotheken, da es zwei unterschiedliche funktionelle Gruppen zur Derivatisierung anbietet: eine Ketonfunktion an Position 5 und eine Esterfunktion an Position 2. Diese duale Reaktivität ermöglicht die systematische Erzeugung einer breiten Palette von strukturell unterschiedlichen Molekülen aus einem einzigen, leicht zugänglichen Vorläufer.
Strategien zur Derivatisierung
Dieses Handbuch konzentriert sich auf drei robuste und vielseitige chemische Transformationen zur Derivatisierung von Ethyl-5-oxooxan-2-carboxylat:
Reduktive Aminierung des Ketons zur Einführung von diversen Amin-Substituenten.
Knoevenagel-Kondensation am Keton zur Bildung von α,β-ungesättigten Systemen.
Amidierung der Esterfunktion zur Einführung einer Vielzahl von Amid-Seitengruppen.
Die folgende Abbildung illustriert die geplanten Derivatisierungswege.
Abbildung 1: Strategien zur Derivatisierung von Ethyl-5-oxooxan-2-carboxylat.
Weg 1: Reduktive Aminierung der Ketonfunktion
Die reduktive Aminierung ist eine der effizientesten Methoden zur Synthese von Aminen aus Ketonen.[7] Die Reaktion verläuft über die Bildung eines intermediären Imins oder Iminiumions, das in situ zu dem entsprechenden Amin reduziert wird.[8] Diese Methode ist besonders vorteilhaft, da sie in der Regel in einem Eintopf-Verfahren durchgeführt werden kann und eine breite Palette von primären und sekundären Aminen als Substrate toleriert.[7]
Kausalität der experimentellen Entscheidungen
Die Wahl des Reduktionsmittels ist entscheidend für den Erfolg der Reaktion. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) wird häufig bevorzugt, da es mild genug ist, um die Keton-Ausgangsmaterialien nicht zu reduzieren, aber reaktiv genug, um das gebildete Iminiumion effizient zu reduzieren.[7] Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) durchgeführt, um die Bildung des Imins zu begünstigen und Nebenreaktionen zu minimieren.
Detailliertes experimentelles Protokoll
Abbildung 2: Workflow der reduktiven Aminierung.
Reaktionsaufbau: In einem trockenen Rundkolben werden Ethyl-5-oxooxan-2-carboxylat (1,0 Äq.) und das entsprechende Amin (1,1 Äq.) in trockenem 1,2-Dichlorethan (DCE, 0,2 M) gelöst.
Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur gerührt, und Natriumtriacetoxyborhydrid (1,5 Äq.) wird portionsweise über 10 Minuten zugegeben. Die Reaktion wird unter Stickstoffatmosphäre für 12-24 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃) gequencht. Die wässrige Phase wird dreimal mit Ethylacetat (EtOAc) extrahiert.
Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt. Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amin-Derivat zu erhalten.
Datentabelle: Repräsentative Amine für die reduktive Aminierung
Eingesetztes Amin
Produktstruktur (schematisch)
Erwartete Ausbeute (%)
Benzylamin
C₅H₈O₂(COOEt)(NHCH₂Ph)
75-85
Anilin
C₅H₈O₂(COOEt)(NHPh)
60-70
Morpholin
C₅H₈O₂(COOEt)(N(CH₂CH₂)₂O)
80-90
Piperidin
C₅H₈O₂(COOEt)(N(CH₂)₅)
85-95
Weg 2: Knoevenagel-Kondensation an der Ketonfunktion
Die Knoevenagel-Kondensation ist eine nukleophile Addition einer aktiven Methylenverbindung an eine Carbonylgruppe, gefolgt von einer Dehydratisierung.[9] Diese Reaktion ist ein leistungsfähiges Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen und führt zu α,β-ungesättigten Produkten, die als wichtige Zwischenprodukte in der Synthese von Pharmazeutika dienen.[10][11]
Kausalität der experimentellen Entscheidungen
Die Reaktion wird typischerweise durch eine basische Amine wie Piperidin oder Pyridin katalysiert.[9] Die Wahl der aktiven Methylenverbindung (z.B. Malononitril, Ethylcyanoacetat) bestimmt die elektronischen Eigenschaften des resultierenden Produkts. Die Reaktion wird oft in einem Lösungsmittel wie Ethanol oder Toluol unter Rückfluss erhitzt, um die Dehydratisierung des Aldol-Addukt-Zwischenprodukts zu fördern.
Detailliertes experimentelles Protokoll
Abbildung 3: Workflow der Knoevenagel-Kondensation.
Reaktionsaufbau: In einem Rundkolben, der mit einem Rückflusskühler (und optional einer Dean-Stark-Falle) ausgestattet ist, werden Ethyl-5-oxooxan-2-carboxylat (1,0 Äq.), die aktive Methylenverbindung (1,1 Äq.) und eine katalytische Menge Piperidin (0,1 Äq.) in Ethanol (0,3 M) vorgelegt.
Reaktionsdurchführung: Die Mischung wird für 4-12 Stunden unter Rückfluss erhitzt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 1 M Salzsäure (HCl), Wasser und gesättigter Kochsalzlösung (Sole) gewaschen.
Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt.
Die direkte Amidierung von Estern ist eine fundamentale Reaktion zur Bildung von Amidbindungen, die in der Peptidchemie und der medizinischen Chemie von zentraler Bedeutung ist.[12] Obwohl Ester weniger reaktiv sind als Säurechloride, können sie unter geeigneten Bedingungen, oft unter Erhitzen, mit Aminen zu Amiden umgesetzt werden.[12]
Kausalität der experimentellen Entscheidungen
Die Reaktion erfordert in der Regel erhöhte Temperaturen, um die weniger reaktive Estergruppe zu aktivieren. Die direkte Aminolyse ist oft eine Gleichgewichtsreaktion; das Entfernen des Alkohol-Nebenprodukts (Ethanol) kann das Gleichgewicht zugunsten des Produkts verschieben. In manchen Fällen können Lewis-Säuren-Katalysatoren wie TiCl₄ die Reaktion beschleunigen, indem sie den Carbonylkohlenstoff des Esters für den nukleophilen Angriff aktivieren.[13][14] Für dieses Protokoll wird eine einfache thermische Methode beschrieben.
Detailliertes experimentelles Protokoll
Abbildung 4: Workflow der Amidierung.
Reaktionsaufbau: Ethyl-5-oxooxan-2-carboxylat (1,0 Äq.) wird mit einem Überschuss des gewünschten Amins (3-5 Äq., kann auch als Lösungsmittel dienen) in einem verschließbaren Druckgefäß gemischt.
Reaktionsdurchführung: Das Gefäß wird sicher verschlossen und für 12-48 Stunden auf 80-120 °C erhitzt. Der Fortschritt wird nach dem Abkühlen durch DC oder LC-MS einer kleinen Probe überprüft.
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das überschüssige Amin im Vakuum entfernt. Der Rückstand wird in Ethylacetat gelöst. Die organische Phase wird je nach Art des Amins mit verdünnter Säure (z.B. 1 M HCl, um basische Amine zu entfernen) oder verdünnter Base (z.B. ges. NaHCO₃, um saure Amine zu entfernen) und anschließend mit Sole gewaschen.
Reinigung: Die organische Schicht wird über Na₂SO₄ getrocknet, filtriert und eingeengt. Das resultierende Amid wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Datentabelle: Repräsentative Amine für die Amidierung
Eingesetztes Amin
Produktstruktur (schematisch)
Erwartete Ausbeute (%)
Propylamin
C₅H₈O₂(O)(CONHPr)
60-75
4-Fluorbenzylamin
C₅H₈O₂(O)(CONHCH₂C₆H₄F)
55-70
Pyrrolidin
C₅H₈O₂(O)(CON(CH₂)₄)
65-80
Biologisches Screening der Derivate
Die synthetisierte Bibliothek von Derivaten sollte auf ihre biologische Aktivität in relevanten Assays untersucht werden. Basierend auf der bekannten Pharmakologie von Tetrahydropyran-Derivaten werden die folgenden Screening-Kaskaden vorgeschlagen.[1][2][4]
Antiproliferative Aktivität (Krebs)
Zelllinien: Eine Auswahl an menschlichen Krebszelllinien sollte verwendet werden, z.B. HT-29 (Darmkrebs), HepG2 (Leberkrebs) und MDA-MB-231 (Brustkrebs).[5][15]
Assay-Protokoll (MTT-Assay):
Zellen werden in 96-Well-Platten ausgesät und 24 Stunden inkubiert.
Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen (typischerweise von 0,1 bis 100 µM) für 48-72 Stunden behandelt.
Die MTT-Lösung wird zugegeben und für 4 Stunden inkubiert.
Das gebildete Formazan wird in DMSO gelöst und die Absorption bei 570 nm gemessen.
Die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) werden berechnet.[15]
Antimikrobielle Aktivität
Stämme: Eine Auswahl an grampositiven (z.B. Staphylococcus aureus), gramnegativen (z.B. Escherichia coli) Bakterien und Pilzstämmen (z.B. Candida albicans) sollte verwendet werden.
Assay-Protokoll (Bestimmung der minimalen Hemmkonzentration - MHK):
Serielle Verdünnungen der Testverbindungen werden in Nährmedium in 96-Well-Platten hergestellt.[16]
Jede Vertiefung wird mit einer standardisierten Bakterien- oder Pilzsuspension inokuliert.
Die Platten werden bei 37 °C (für Bakterien) oder 30 °C (für Pilze) für 18-24 Stunden inkubiert.
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum beobachtet wird.[16]
Zusammenfassung und Ausblick
Die hier beschriebenen Protokolle bieten eine robuste Grundlage für die systematische Derivatisierung von Ethyl-5-oxooxan-2-carboxylat. Durch die gezielte Modifikation an der Keton- und Esterfunktion kann eine vielfältige Bibliothek von Molekülen mit potenziell interessanten biologischen Eigenschaften erstellt werden. Die Ergebnisse des biologischen Screenings können wertvolle Informationen für die Struktur-Wirkungs-Beziehungen (SAR) liefern und als Ausgangspunkt für die Entwicklung neuer therapeutischer Wirkstoffe dienen.
Referenzen
PubChem. (n.d.). Ethyl 5-oxooxolane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Retrieved from [Link]
Chemistry LibreTexts. (2021). Synthesis of Amides. Retrieved from [Link]
International Union of Crystallography. (n.d.). Ethyl 2-hydroxy-5-oxo-4-phenyl-2,3,4,5-tetrahydropyrano[3,2-c]chromene-2-carboxylate. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Panek, J. S., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(8), 1636–1673.
Lee, K. H., et al. (2008). Synthesis, molecular targets, and antitumor activities of substituted tetrahydro-1-oxopyrano[4,3-b][17]benzopyrans and nanogels for drug delivery. Current medicinal chemistry, 15(7), 646–657.
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Lattanzi, A. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein journal of organic chemistry, 13, 1349–1355.
ScienceScholar. (2022). Comparative synthetic study, in silico screening and biological evaluation of some substituted tetrahydropyrimidine-2-derivatives as potential DHFR inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][12][17][18] thiadiazine derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (n.d.). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central journal, 11(1), 87.
MDPI. (n.d.). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. Retrieved from [Link]
Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. Retrieved from [Link]
Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives. Retrieved from [Link]
YouTube. (2021). Synthesis and Reactions of Amides | Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
MDPI. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]
MDPI. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Retrieved from [Link]
PubMed. (2013). Synthesis and anticancer activity of a novel series of 9-O-substituted berberine derivatives. Retrieved from [Link]
Wisdom Library. (n.d.). Antimicrobial activity of some novel heterocyclic compounds. Retrieved from [Link]
ResearchGate. (n.d.). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
PubMed. (2021). Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-PYR-505
Subject: Yield Optimization & Troubleshooting for 5-Oxotetrahydropyran-2-carboxylate Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Pathway Logic
The synthesis of Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate) is a critical transformation in the preparation of diverse pharmacophores. The primary challenge lies not in the formation of the ring, but in the final oxidation step where the 5-hydroxy precursor is converted to the ketone.
The structural proximity of the ketone (C5) to the ring oxygen (O1) creates a
-keto ether motif. This system is electronically sensitive; the inductive effect of the ring oxygen increases the acidity of the C6 protons, while the C2 ester activates the C2 proton. Consequently, this molecule is prone to ring-opening elimination and C2-epimerization under harsh acidic or basic conditions.
The Standard High-Yield Pathway
To maximize yield, we recommend a Modified Achmatowicz–Hydrogenation–Oxidation sequence. The critical control point (CCP) is the final oxidation of Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate .
Figure 1: The logical synthetic flow.[1] The "Precursor" (Yellow) is the stable checkpoint. The "Oxidation" (Red) is the yield-critical step.
Critical Protocol: The Oxidation Step
The most common cause of low yield is the use of "standard" oxidants (like Jones Reagent) which are too acidic/harsh for this
-keto ether system.
Recommended Method: Dess-Martin Periodinane (DMP)
We prioritize DMP over Swern oxidation for this specific substrate because it avoids the low-temperature requirements and the use of triethylamine (base) during the quench, which can trigger epimerization at C2.
Preparation: In a flame-dried flask under Argon, suspend the substrate in anhydrous DCM (0.1 M concentration).
Buffering: Add solid NaHCO₃ to the mixture. Note: DMP releases acetic acid as a byproduct. The solid bicarbonate neutralizes this in situ without creating a highly basic aqueous environment.
Addition: Cool to 0°C. Add DMP in a single portion.
Reaction: Allow to warm to room temperature. Monitor by TLC (stain with Anisaldehyde; ketone usually runs higher than alcohol). Reaction time: 1–3 hours.
Quench (The "Yield Killer" Step):
Do NOT use strong basic washes.
Dilute with Et₂O.
Pour into a 1:1 mixture of sat. aq. NaHCO₃ and 10% Na₂S₂O₃ (to reduce unreacted iodine species). Stir vigorously until the layers clarify (15 mins).
Extraction: Extract with Et₂O (3x). Avoid DCM in extraction if possible as it forms emulsions with the polar product.
Purification: Flash chromatography on silica (EtOAc/Hexanes). Note: The product is silica-sensitive; add 1% Et₃N to the column eluent only if streaking occurs, but keep contact time short.
Troubleshooting Guide (Q&A)
Issue 1: "My product disappears during workup (Low Mass Recovery)."
Diagnosis: The 5-oxo ester is moderately water-soluble due to the polarity of the ketone and ester groups combined with the ether oxygen.
Solution:
Salting Out: Saturate your aqueous layer with NaCl (brine) before extraction.
Solvent Choice: Switch from Hexane/EtOAc to Chloroform/Isopropanol (3:1) for extraction if the standard ether extraction yields <50%.
Continuous Extraction: For scale-up (>5g), use a liquid-liquid continuous extractor to recover the product from the aqueous quench.
Issue 2: "I see a new spot on TLC that is not my product (Elimination)."
Diagnosis: You likely triggered
-elimination, opening the ring or forming an enone. This happens if the reaction becomes too acidic (Jones oxidation) or too basic (Swern quench).
Mechanism: The ring oxygen acts as a leaving group or facilitates proton abstraction at C6.
Solution:
Switch to DMP: As described above, the buffered DMP condition is neutral.
Avoid Alumina: Do not use basic alumina for purification; it catalyzes the retro-aldol/elimination type pathways.
Issue 3: "The optical rotation is lower than reported (Racemization)."
Diagnosis: The C2 stereocenter (alpha to the ester) is labile. Even mild bases (like Et₃N in Swern oxidation) can deprotonate this position, especially since the ring oxygen provides inductive withdrawing effects.
Solution:
Avoid Swern: The Et₃N quench is the culprit.
Fast Workup: Minimize the time the product spends in contact with aqueous NaHCO₃.
Check Starting Material: Ensure your 5-hydroxy precursor was not already racemized during the hydrogenation step.
Data & Optimization Matrix
Use this table to diagnose yield issues based on your observed byproduct profile.
Observation
Probable Cause
Corrective Action
Low Conversion (<50%)
Old/Wet Oxidant (DMP/IBX)
Recrystallize DMP or add molecular sieves to the reaction.
Ring Opening (Aldehyde peaks in NMR)
Acidic hydrolysis of the acetal linkage
Add solid NaHCO₃ (2.0 eq) to the reaction pot before adding oxidant.
C2 Epimerization
Basic conditions during quench
Switch from Swern to DMP; reduce quench time; use phosphate buffer (pH 7).
Product "Oiling Out" on Column
High Polarity
Use a gradient of 0% 50% EtOAc in Hexanes. Do not start with pure EtOAc.
Logic Visualization: Troubleshooting Decision Tree
Figure 2: Decision tree for rapid diagnosis of synthetic failures.
References
Achmatowicz Rearrangement (General Mechanism)
Tong, R., & Achmatowicz, O.[2] (2020). "Achmatowicz Rearrangement: A Versatile Tool for the Synthesis of Natural Products."[3] Organic Chemistry Frontiers.
Source:
Oxidation of Sensitive Hydroxy-Ethers (DMP Protocol)
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 48(22), 4155–4156.
Source:
Synthesis of Functionalized Tetrahydropyrans
Clarke, P. A., et al. (2011). "Stereoselective synthesis of substituted tetrahydropyrans." Beilstein Journal of Organic Chemistry.
Source:
Stability of 5-Oxo-Pyran Carboxylates (Contextual)
ResearchGate Archive: "Synthesis and Crystal Structure of Ethyl 5-oxo... derivatives." (Provides structural data on the stability of the 5-oxo motif).
Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-oxooxane-2-carboxylate Formation
Welcome to the Technical Support Center for the synthesis of Ethyl 5-oxooxane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of Ethyl 5-oxooxane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this important synthetic transformation. The formation of this δ-lactone, a six-membered ring, is typically achieved through an intramolecular cyclization of a linear diester, a classic example of the Dieckmann condensation.[1][2][3][4] This guide will delve into the critical parameters of this reaction, offering practical solutions to common challenges encountered in the laboratory.
Understanding the Reaction: The Dieckmann Condensation
The synthesis of Ethyl 5-oxooxane-2-carboxylate relies on the Dieckmann condensation, an intramolecular version of the Claisen condensation.[1][2][3][4] This base-catalyzed reaction involves the cyclization of a diester to form a β-keto ester. In this specific case, the starting material would be a 1,7-diester, such as diethyl pimelate, to favor the formation of the thermodynamically stable six-membered ring.[4]
The reaction proceeds through the following key steps:
Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate.[5][6]
Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[5]
Cyclization and Elimination: This intramolecular attack forms a cyclic tetrahedral intermediate, which then eliminates an alkoxide (in this case, ethoxide) to yield the cyclic β-keto ester, Ethyl 5-oxooxane-2-carboxylate.[5]
Deprotonation of the Product: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base. This final acid-base step is crucial for driving the reaction to completion.[3]
Acidic Workup: A final acidic workup is required to protonate the enolate and isolate the desired product.
This section addresses common issues encountered during the synthesis of Ethyl 5-oxooxane-2-carboxylate.
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in a Dieckmann condensation can stem from several factors. Here's a systematic approach to troubleshooting:
Sub-optimal Base: The choice and quality of the base are critical.
Insight: Sodium ethoxide is a classic choice, but its effectiveness can be hampered by the presence of moisture or ethanol, which can lead to hydrolysis of the ester starting material or the product. Sodium hydride (NaH) is a strong, non-nucleophilic base that can drive the reaction to completion by irreversibly forming the enolate.
Troubleshooting:
Ensure your sodium ethoxide is freshly prepared or properly stored under anhydrous conditions.
Consider using sodium hydride (60% dispersion in mineral oil) for a more robust reaction. Ensure the mineral oil is washed away with a dry solvent like hexane before use.
Use at least one full equivalent of the base, as it is consumed in the final deprotonation of the β-keto ester product.[1]
Improper Solvent: The solvent plays a crucial role in solvating the reactants and stabilizing the intermediates.
Insight: Protic solvents like ethanol can compete with the enolate as a nucleophile and can also promote the reverse reaction. Aprotic solvents are generally preferred.
Troubleshooting:
Switch to a high-boiling aprotic solvent like toluene or tetrahydrofuran (THF). Toluene is often a good choice as it allows for heating to drive the reaction and can be rigorously dried.[7]
Reaction Temperature and Time: The reaction may not be reaching completion.
Insight: The Dieckmann condensation often requires heating to overcome the activation energy for cyclization.
Troubleshooting:
If using sodium ethoxide in ethanol, ensure the reaction is refluxed for a sufficient period.
With sodium hydride in toluene, heating to reflux is also common.[7]
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Intermolecular Condensation: The linear diester may be reacting with other molecules instead of cyclizing.
Insight: Intermolecular Claisen condensation is a competing side reaction. High concentrations of the starting material can favor this pathway.
Troubleshooting:
Employ high-dilution conditions. Add the diester slowly over a prolonged period to a heated solution of the base in the solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular reaction.
Q2: I am observing significant amounts of starting material at the end of the reaction. What should I do?
A2: Unreacted starting material indicates an incomplete reaction. Consider the following:
Insufficient Base or Reaction Time: As mentioned in Q1, ensure you are using at least one equivalent of a strong, dry base and that the reaction is allowed to proceed for a sufficient duration at an appropriate temperature.
Poor Quality Reagents:
Insight: The starting diester must be pure. Impurities can interfere with the reaction.
Troubleshooting:
Purify the starting diethyl pimelate by distillation before use.
Ensure all solvents are anhydrous. Traces of water can quench the base and lead to hydrolysis.
Q3: My product appears to be contaminated with a significant amount of a hydrolyzed side product (pimelic acid). How can I prevent this?
A3: The formation of the dicarboxylic acid is a clear indication of hydrolysis.
Moisture Contamination:
Insight: Esters are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.
Troubleshooting:
Dry all glassware thoroughly in an oven before use.
Use anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene).
Handle hygroscopic bases like sodium ethoxide and sodium hydride in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
Workup Procedure:
Insight: The acidic workup is necessary to neutralize the reaction and protonate the product enolate. However, prolonged exposure to strong acid, especially at elevated temperatures, can cause hydrolysis.
Troubleshooting:
Perform the acidic quench at a low temperature (e.g., in an ice bath).
Use a dilute acid solution (e.g., 1 M HCl) and add it slowly.
Extract the product into an organic solvent promptly after neutralization.
Q4: I am having difficulty purifying the final product. What is the recommended procedure?
A4: Ethyl 5-oxooxane-2-carboxylate is a relatively high-boiling liquid.
Standard Purification Protocol:
Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully quench with a dilute acid (e.g., 10% HCl) until the solution is acidic to litmus paper.
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether or ethyl acetate.
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to remove residual water.
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation: The crude product should be purified by vacuum distillation to obtain the pure Ethyl 5-oxooxane-2-carboxylate.
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
This protocol is recommended for its robustness and generally high yields.
Materials:
Diethyl pimelate
Sodium hydride (60% dispersion in mineral oil)
Anhydrous toluene
1 M Hydrochloric acid
Diethyl ether
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
In the flask, place sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
Add anhydrous toluene to the flask to create a slurry.
In the dropping funnel, prepare a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene.
Heat the sodium hydride slurry in toluene to reflux.
Add the solution of diethyl pimelate dropwise to the refluxing slurry over 2-3 hours.
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic.
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation.
Parameter
Recommended Value
Base
Sodium Hydride (NaH)
Solvent
Anhydrous Toluene
Temperature
Reflux (~111 °C)
Workup
Acidic quench followed by extraction
Purification
Vacuum Distillation
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 5-oxooxane-2-carboxylate.
Mechanistic Insight
The following diagram illustrates the key steps in the Dieckmann condensation for the formation of Ethyl 5-oxooxane-2-carboxylate.
Caption: Simplified mechanism of the Dieckmann condensation.
References
Brainly.in. (2024, March 21). A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. One equivalent. Retrieved from [Link]
Byjus. (n.d.). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Johnson, J. M., et al. (2011). Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. Biochemistry, 50(29), 6309–6319.
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
Stability issues and degradation pathways of Ethyl 5-oxooxane-2-carboxylate
The following Technical Support Guide is designed for researchers and drug development professionals working with Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate).[1] This guide pri...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and drug development professionals working with Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate).[1]
This guide prioritizes mechanistic understanding of degradation pathways to enable self-validating troubleshooting.
Product Support ID: TS-EOXC-005
Classification: Heterocyclic Building Block / Chiral Scaffold[1]
Part 1: Chemical Identity & Critical Properties
Before troubleshooting, verify the physicochemical profile of your lot.[1] This compound is often confused with its 5-membered ring analog (oxolane) or isomeric lactones.[1]
Protons at C6 are activated by both the ether oxygen and the ketone.[1]
Part 2: Stability Profiling & Degradation Mechanisms[1]
The stability of Ethyl 5-oxooxane-2-carboxylate is governed by three competing pathways. Understanding these allows you to select the correct buffer systems and storage conditions.[1]
The Aldol Oligomerization Pathway (Primary Degradation)
Unlike simple esters, the "5-oxo" motif creates a unique vulnerability.[1] The protons at C4 and C6 are acidic due to the carbonyl group.[1] The C6 protons are particularly reactive because they are adjacent to the ring oxygen (inductive effect) and the ketone (resonance).[1]
Mechanism: Trace base or even glass surface alkalinity can deprotonate C6, generating an enolate.[1] This enolate attacks the ketone of a neighboring molecule.[1]
Result: Formation of dimers, trimers, and eventual "tarring" (yellow/brown discoloration).[1]
Prevention: Maintain slightly acidic pH (4-5) during workup; avoid neat storage at room temperature.
Hydrolytic Ring Opening vs. Ester Hydrolysis[1]
Ester Hydrolysis (Standard): Under basic conditions (pH > 9), the ethyl ester saponifies to the carboxylate.[1]
Ring Dynamics: The tetrahydropyran ring is generally stable.[1] However, under strongly acidic conditions (pH < 1), the ether linkage can be protonated, leading to ring opening, especially if nucleophiles are present.[1]
Stereochemical Epimerization (C2)
The C2 position is alpha to the ester and the ether oxygen (anomeric-like effect).[1] While not as labile as a true hemiacetal, strong bases can cause epimerization at C2, converting a pure enantiomer into a racemate.[1]
Part 3: Degradation Pathway Visualization[1]
The following diagram illustrates the critical stress points and resulting degradation products.
Caption: Figure 1. Degradation logic flow. The red path (Aldol) is the most common cause of shelf-life failure.
Part 4: Troubleshooting Guides (FAQ)
Issue 1: "My product turned yellow/brown during storage."
Diagnosis: Aldol condensation oligomerization.[1]
Root Cause: The compound was likely stored "neat" (solvent-free) at room temperature or exposed to trace alkalinity (e.g., unwashed glassware with detergent residues).[1]
Corrective Action:
Purification: Run a rapid silica plug filtration (EtOAc/Hexane) to remove polar oligomers.
Future Storage: Store as a 1M solution in anhydrous solvent (e.g., DCM or Toluene) at -20°C. The dilution kinetics retard bimolecular condensation.
Issue 2: "NMR shows a complex multiplet instead of a triplet at C2."
Diagnosis: Epimerization or Diastereomer formation.[1]
Root Cause: If you performed a reaction using strong bases (NaH, LDA, KOtBu) to alkylate C4/C6, you may have inadvertently epimerized C2.[1]
Verification: Check optical rotation against the CoA. If the rotation is 0° (and starting material was chiral), you have racemized the scaffold.[1]
Issue 3: "Low yield in Grignard/Reduction reactions."
Diagnosis: Unprotected ketone interference or Enolization.[1]
Root Cause: The C5 ketone is highly enolizable.[1] Grignard reagents often act as bases, deprotonating C6 rather than attacking the carbonyl, leading to recovery of starting material upon quench.[1]
Protocol Adjustment:
Use Cerium(III) chloride (Luche conditions) for reductions to suppress enolization.[1]
For alkylation, protect the ketone as a ketal (ethylene glycol/TsOH) before reacting the ester.[1]
Part 5: Experimental Protocols
Protocol A: Safe Storage & Handling
To prevent autogenous degradation.
Dissolution: Upon receipt, dissolve the neat oil in anhydrous Dichloromethane (DCM) to a concentration of 0.5M – 1.0M.[1]
Inerting: Flush the headspace with Argon (Ar) or Nitrogen (N₂).[1]
Temperature: Store at -20°C or -80°C.
Container: Use amber glass vials with Teflon-lined caps. Avoid soda-lime glass if possible; borosilicate is preferred to minimize alkali leaching.[1]
Technical Support Center: Strategies to Enhance the Purity of Ethyl 5-oxooxane-2-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 5-oxooxane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of Ethyl 5-oxooxane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for enhancing the purity of this valuable synthetic intermediate. In the following sections, we will explore common purification challenges and provide detailed, field-proven protocols to address them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Ethyl 5-oxooxane-2-carboxylate?
A1: The synthesis of Ethyl 5-oxooxane-2-carboxylate is typically achieved through a Dieckmann condensation of diethyl adipate.[1] Based on this synthetic route, the most probable impurities are:
Unreacted Diethyl Adipate: Incomplete cyclization will result in the presence of the starting diester.
5-Oxotetrahydrofuran-2-carboxylic acid: This is the product of the hydrolysis of the ethyl ester functionality of the target molecule.[2] This can occur during aqueous work-up conditions if the pH is not carefully controlled.[2][3]
Intermolecular Condensation Products: Although the intramolecular Dieckmann condensation is generally favored for the formation of five-membered rings, side reactions involving intermolecular condensation of diethyl adipate can lead to oligomeric byproducts.[1]
Ethanol: As a byproduct of the condensation reaction and potentially used as a solvent, residual ethanol may be present.
Base Residues: If a base such as sodium ethoxide is used, residual salts may be present after workup.
Q2: My crude product is an oil. Is recrystallization a viable purification method?
A2: While Ethyl 5-oxooxane-2-carboxylate is often isolated as an oil, recrystallization can still be an effective purification technique, particularly if the impurities have significantly different solubility profiles. Success will depend on finding a suitable solvent system. For structurally similar compounds, mixtures of a solvent in which the compound is soluble and an anti-solvent in which it is less soluble have been used effectively.[4]
Q3: What analytical techniques are recommended for assessing the purity of Ethyl 5-oxooxane-2-carboxylate?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities such as residual solvents and starting materials. The NIST Chemistry WebBook provides mass spectrum data for Ethyl 5-oxooxane-2-carboxylate which can be used for identification.[5][6]
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer detector (LC-MS), can be used to separate and identify non-volatile impurities like the hydrolyzed carboxylic acid and intermolecular condensation byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. Characteristic chemical shifts for common laboratory solvents and impurities are well-documented and can aid in spectral interpretation.[7][8]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of Ethyl 5-oxooxane-2-carboxylate.
Issue 1: Low Purity After Initial Work-up
Symptom: NMR or GC analysis of the crude product after extraction and solvent evaporation shows significant amounts of starting material (diethyl adipate) and/or the hydrolyzed carboxylic acid.
Causality:
Incomplete Reaction: The Dieckmann condensation may not have gone to completion, leaving unreacted diethyl adipate.
Premature Quenching: Adding the acidic quench before the reaction is complete can halt the cyclization.
Hydrolysis during Work-up: Exposure to acidic or basic aqueous conditions for prolonged periods or at elevated temperatures can lead to the hydrolysis of the ester.[3][9]
Troubleshooting Workflow:
Caption: Decision workflow for addressing low purity after initial work-up.
Detailed Steps:
Reaction Monitoring: Before quenching the reaction, ensure complete consumption of the starting material using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Controlled Quenching: Add the acidic quench slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
pH Control During Extraction: During the aqueous work-up, maintain a slightly acidic pH (around 5-6) to prevent hydrolysis of the ester.[2]
Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to help remove water and some water-soluble impurities.
Drying and Solvent Removal: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure at a moderate temperature to avoid degradation.
Issue 2: Difficulty with Recrystallization
Symptom: The crude product oils out instead of forming crystals, or the yield from recrystallization is very low.
Causality:
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or the solvent's boiling point may be too high, causing the compound to melt before it crystallizes.
High Impurity Load: A high concentration of impurities can inhibit crystal formation.
Troubleshooting Strategies:
Problem
Potential Cause
Recommended Solution
Oiling Out
Compound is too soluble or melting point is below solvent boiling point.
Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear and allow it to cool slowly. A common combination for esters is an ether/alkane mixture.
Poor Crystal Formation
Solution is not saturated enough or nucleation is slow.
1. Reduce the amount of solvent. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure product.
Low Recovery
The compound has significant solubility in the cold solvent.
1. Ensure the solution is thoroughly cooled in an ice bath. 2. Choose a different solvent system where the compound has lower solubility at cold temperatures.
Issue 3: Poor Separation During Column Chromatography
Symptom: The desired product co-elutes with impurities, particularly the starting material, diethyl adipate.
Causality:
Suboptimal Mobile Phase: The polarity of the eluent may not be ideal for separating compounds with similar polarities.
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
Improper Column Packing: Channels or cracks in the stationary phase will result in a non-uniform flow and poor separation.
Column Chromatography Protocol and Troubleshooting:
Workup procedures to minimize product loss of Ethyl 5-oxooxane-2-carboxylate
This guide serves as a specialized technical support interface for researchers handling Ethyl 5-oxooxane-2-carboxylate (IUPAC: Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate).[1][2] The protocols below address the specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support interface for researchers handling Ethyl 5-oxooxane-2-carboxylate (IUPAC: Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate).[1][2]
The protocols below address the specific physicochemical challenges of this molecule: high water solubility (low LogP) and ester/hemiacetal sensitivity .
Case ID: E-OX-502
Status: Active
Subject: Minimizing Product Loss During Workup
Support Tier: Senior Application Scientist[1][2]
The Core Challenge: The "Aqueous Phase Thief"
User Issue: "I am losing >40% of my product during the aqueous wash steps. The organic layer looks clean, but the yield is abysmal."
Technical Diagnosis:
Ethyl 5-oxooxane-2-carboxylate contains three highly polar oxygenated functionalities: the ether oxygen (ring), the ketone (C5), and the ester (C2).[1]
Estimated LogP: ~0.3 to 0.8 (borderline water-soluble).[1][2]
Mechanism of Loss: In a standard Ethyl Acetate/Water partition, a significant fraction of the molecule remains hydrogen-bonded to the aqueous phase.
Troubleshooting Protocol A: The "Salting-Out" Optimization
Do not rely on simple brine washes.[1][2] You must aggressively modify the ionic strength of the aqueous phase to force the organic molecule out (the Salting-Out effect).[3][4]
Step-by-Step Procedure:
Saturation: Instead of using pre-made brine, add solid Sodium Chloride (NaCl) directly to the aqueous phase until no more salt dissolves (saturation point).
Solvent Switch: Switch your extraction solvent from Diethyl Ether or pure Ethyl Acetate to Dichloromethane (DCM) or a Chloroform:Isopropanol (3:1) mixture.[1][2]
Why? The 3:1 mixture is famous for extracting polar organic molecules from aqueous phases where EtOAc fails.[2][5]
The "Back-Extraction" Rule: Never discard the aqueous layer after the first extraction.[1][2] Re-extract the aqueous phase 4 times with smaller volumes of solvent (e.g., 4 x 20 mL is superior to 1 x 80 mL).
Data: Solvent Efficiency Comparison
Extraction Solvent
Partition Efficiency (Est.)
Risk Factor
Recommendation
Diethyl Ether
Poor (< 50%)
High Volatility
AVOID
Ethyl Acetate
Moderate (60-70%)
Hydrolysis (if basic)
Standard, but insufficient alone
DCM
Good (80-85%)
Emulsions
Recommended
CHCl₃ : IPA (3:1)
Excellent (>95%)
Alcohol traces in NMR
Critical Recovery
Stability & pH Control
User Issue: "My product degrades or disappears when I try to remove unreacted acid/base."
Technical Diagnosis:
The C2-carboxylate is an ester, susceptible to hydrolysis.[1][2] Furthermore, the oxane ring acts as a cyclic ether/hemiacetal analog; strong acids can trigger ring-opening or retro-aldol-type decomposition given the C5 ketone.[1][2]
Troubleshooting Protocol B: Buffered Quenching
Avoid strong bases (NaOH, KOH) or strong acids (HCl) during workup.[2]
Acidic Quench (if reaction was basic): Use saturated Ammonium Chloride (NH₄Cl) or 0.5M Phosphate Buffer (pH 6) .[1][2] Avoid HCl, which can catalyze ring opening.[1][2]
Critical: Do not let the layers sit.[2] Separate immediately to prevent ester hydrolysis.[1][2]
Tip: Keep the mixture cold (0°C) during the wash to kinetically slow down hydrolysis.
Advanced Recovery Logic (Visualized)
The following logic tree dictates the workflow based on your specific reaction conditions.
Caption: Decision matrix for the isolation of Ethyl 5-oxooxane-2-carboxylate, prioritizing pH buffering and solvent polarity matching.
FAQ: Specific Scenarios
Q: Can I use Rotary Evaporation?A: Yes, but with caution. While the molecular weight (~172 g/mol ) suggests it isn't extremely volatile, the ketone and ester groups can facilitate co-evaporation with solvents.
Protocol: Set the water bath to 30°C maximum . Do not use high vacuum (< 10 mbar) for extended periods after the solvent is removed.
Q: The product is streaking on the Silica column. How do I purify it?A: The ketone and ester interact strongly with the acidic silanols on silica gel.
Solution: Deactivate your silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Alternatively, use Alumina (Neutral) as the stationary phase to prevent acid-catalyzed degradation.[1][2]
Q: I still have water in my oil after rotary evaporation.A: This is common with polar extractions (DCM/CHCl₃).[1][2]
Solution: Azeotropic drying.[1][2] Add anhydrous Toluene (10 mL) to the crude oil and re-evaporate. The toluene will carry the water off as an azeotrope.
References
Not Voodoo X. (2025).[1][2][6] Workup and Isolation of Water-Soluble Organics. University of Rochester.[1][2][5] Available at: [Link]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 305551, Ethyl 5-oxooxolane-2-carboxylate. (Used for property extrapolation of the oxane analog). Available at: [Link][1][2]
Cohen, R. J., et al. (1978).[2] Salting-out effects in the extraction of polar organic molecules. Journal of Chemical Education. (General principle citation).
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for ester isolation).
Structural validation of Ethyl 5-oxooxane-2-carboxylate using 2D NMR
Title: Definitive Structural Validation of Ethyl 5-oxooxane-2-carboxylate: A Comparative 2D NMR Guide Executive Summary In the synthesis of complex heterocyclic building blocks, distinguishing between regioisomers is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Definitive Structural Validation of Ethyl 5-oxooxane-2-carboxylate: A Comparative 2D NMR Guide
Executive Summary
In the synthesis of complex heterocyclic building blocks, distinguishing between regioisomers is a critical bottleneck. For Ethyl 5-oxooxane-2-carboxylate (also known as ethyl 5-oxotetrahydropyran-2-carboxylate), the primary challenge lies in differentiating it from its 4-oxo isomer and establishing the relative stereochemistry of the C2-carboxylate.
While traditional 1D NMR (
H, C) and Mass Spectrometry (MS) provide rapid screening, they often fail to unambiguously assign the ketone position due to overlapping methylene signals and similar electronic environments. This guide compares the efficacy of a Comprehensive 2D NMR Validation Workflow against these standard alternatives, demonstrating why 2D matrices (COSY, HSQC, HMBC, NOESY) are the requisite standard for certifying this scaffold for drug development applications.
Part 1: Comparative Analysis (The "Alternatives")
This section objectively compares the "Product" (The Integrated 2D NMR Workflow) against standard industry alternatives for structural verification.
Low. 4-oxo and 5-oxo isomers both show similar carbonyl shifts (~205 ppm) and methylene envelopes.
Absolute. HMBC and COSY definitively map the carbon backbone connectivity.
Stereochemical Insight
Poor. Coupling constants () in 1D are often obscured by multiplet overlap.
High. NOESY provides through-space correlations to assign axial/equatorial conformers.
Time Investment
Low (< 15 mins).
Medium (1–4 hours).
Sample Requirement
Minimal (< 1 mg).
Moderate (5–10 mg for optimal S/N).
Validation Status
Insufficient for IND/Patent filing.
Gold Standard for structural certification.
The Verdict: Method A is suitable only for rough purity checks. Method B is mandatory for structural validation because the connectivity of the spin systems (interrupted by the ketone) cannot be assumed without multidimensional correlation.
Part 2: Technical Deep Dive & Validation Logic
To validate Ethyl 5-oxooxane-2-carboxylate, we exploit the unique interruption of the proton spin system by the C5 ketone and the ether oxygen.
The Spin System Logic (COSY)
The Molecule: 1-Oxacyle: O(1)–C(2)H–C(3)H
–C(4)H–C(5)=O–C(6)H–O(1).
The 5-oxo Signature: The C5 ketone acts as a "spin firewall."
Fragment A: H2
H3 H4. (A continuous 3-carbon proton chain).
Fragment B: H6. (Isolated methylene). H6 protons appear as a singlet (or tightly coupled AB system) around 4.0–4.3 ppm because they are flanked by Oxygen and Carbonyl. They show no COSY correlations to the rest of the ring.
The Alternative (4-oxo) Signature: If the ketone were at C4, you would see two separate fragments: H2
H3 and H5 H6.
The Connectivity Bridge (HMBC)
HMBC (Heteronuclear Multiple Bond Correlation) is the "glue" that connects the isolated fragments.
Target Correlation: We must see long-range coupling from H4 to C5 and from H6 to C5 .
Validation: Since C5 is a quaternary carbonyl (~205 ppm), it has no attached protons. Only HMBC can prove that C4 and C6 share this specific carbon neighbor.
Stereochemistry (NOESY)
The ethyl ester at C2 can adopt an axial or equatorial position.
Expectation: The bulky ester group prefers the equatorial position to minimize 1,3-diaxial interactions, placing the H2 proton in the axial position .
NOE Signal: Strong correlations between H2(ax) and H4(ax)/H6(ax) confirm the chair conformation.
Part 3: Experimental Protocol
Objective: Acquire a self-validating spectral set for Ethyl 5-oxooxane-2-carboxylate.
Sample Preparation:
Dissolve 10–15 mg of the compound in 600 µL of CDCl
(Chloroform-d).
Note: CDCl
is preferred over DMSO-d to prevent solvent viscosity from broadening the subtle coupling constants needed for conformational analysis.
Filter through a glass wool plug into a high-quality 5mm NMR tube to remove particulates (essential for clean 2D baselines).
Acquisition Parameters (600 MHz equivalent):
1H NMR (1D):
Spectral Width: 12 ppm.
Scans: 16.
Focus: Ensure sharp resolution of the H2 doublet-of-doublets (dd).
Critical: Use a gradient-enhanced sequence to remove artifacts. Look for the H3-H4 cross-peak.[2]
HSQC (Multiplicity-Edited):
Purpose: Distinguish CH
(negative phase/blue) from CH/CH (positive phase/red).
Validation: C3, C4, and C6 must all be negative (CH
). C2 must be positive (CH).
HMBC:
Optimization: Set for long-range coupling (
) of 8 Hz.
Target: The Carbonyl region (200–210 ppm).
Part 4: Data Presentation (Simulated Reference)
Use this table to benchmark your experimental results.
Position
Type
(ppm)
Multiplicity ( in Hz)
(ppm)
Key HMBC Correlations (H C)
1
O
-
-
-
-
2
CH
4.45
dd (10.5, 3.5)
76.5
C3, C_ester
3
CH
2.15, 2.35
m
26.8
C2, C4, C_ester
4
CH
2.55
m
38.2
C5 (Key) , C3
5
C=O
-
-
204.1
-
6
CH
4.15
s (broad)
73.4
C5 (Key) , C2 (weak)
Ester
C=O
-
-
170.2
-
Et-CH
CH
4.22
q (7.1)
61.5
C_ester, Et-CH
Et-CH
CH
1.28
t (7.1)
14.1
Et-CH
Note: Chemical shifts are estimated based on typical THP-one scaffolds in CDCl
. H6 appears as a singlet or distinct AB system due to lack of vicinal protons.
Part 5: Visualization of Structural Logic
The following diagrams illustrate the decision-making process and the connectivity logic required to confirm the structure.
Diagram 1: The Validation Workflow
This flowchart guides the researcher through the experimental decision tree.
Caption: Logical decision tree for distinguishing the 5-oxo isomer from the 4-oxo alternative using NMR spectral features.
Diagram 2: Connectivity & Correlations
This diagram visualizes the specific HMBC and COSY correlations that define the molecule.
Caption: The "Spin Firewall" effect. COSY (Blue) traces the chain H2-H3-H4, but stops at C5. HMBC (Green) bridges the gap, confirming the ketone position.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (The authoritative text on pulse sequences like HMBC/HSQC).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for chemical shifts of esters and ketones).
Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society, 108(8), 2093–2094. (The foundational paper for HMBC).
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. (Specific strategies for heterocyclic ring assignment).
A comparative study of different synthesis routes for Ethyl 5-oxooxane-2-carboxylate
This guide provides an in-depth comparative analysis of synthesis routes for Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate; CAS: 1408075-77-3). Unlike the common 5-membered lacton...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of synthesis routes for Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate; CAS: 1408075-77-3).
Unlike the common 5-membered lactone (5-oxotetrahydrofuran-2-carboxylic acid) derived from glutamate, this 6-membered oxane derivative is a specialized chiral building block used in the synthesis of complex carbohydrates, pheromones, and peptidomimetics.
Executive Summary
The synthesis of Ethyl 5-oxooxane-2-carboxylate presents a specific regiochemical challenge: installing a ketone at the C5 position of the tetrahydropyran ring while maintaining an ester functionality at C2.
This guide evaluates three distinct methodologies:
The Functional Group Interconversion (FGI) Route: Oxidation of the corresponding 5-hydroxy precursor. (Recommended for Lab Scale/High Purity).
The De Novo Assembly Route: Hetero-Diels-Alder (HDA) followed by Hydroboration-Oxidation. (Recommended for Scale-Up/Cost Efficiency).
The Chiral Pool Route: Derivatization of Glycals/Sugars. (Recommended for Stereochemical Rigor).
Comparative Performance Matrix
Metric
Route 1: FGI (Oxidation)
Route 2: HDA + Hydroboration
Route 3: Chiral Pool (Glycals)
Starting Material
Ethyl 5-hydroxytetrahydropyran-2-carboxylate
Butadiene + Ethyl Glyoxylate
Tri-O-acetyl-D-glucal
Step Count
1 (from precursor)
3
5+
Overall Yield
High (85-95%)
Moderate (40-55%)
Low-Moderate (30-45%)
Regiocontrol
Perfect (Pre-defined)
Poor (Mixture of 4-OH/5-OH)
High
Stereocontrol
Retained from precursor
Racemic (unless chiral catalyst used)
Enantiopure
Cost
High (Precursor cost)
Low
High
Scalability
Limited by precursor availability
Excellent
Moderate
Part 1: Detailed Synthetic Pathways
Route 1: The Functional Group Interconversion (Oxidation)
Mechanism: Chemoselective oxidation of a secondary alcohol to a ketone in the presence of an ester and an ether linkage.
Best For: Medicinal chemistry projects requiring rapid access to the core scaffold with defined stereochemistry.
The most reliable route involves the oxidation of Ethyl 5-hydroxytetrahydropyran-2-carboxylate (CAS 110407-58-4). As the ether oxygen in the ring is sensitive to strong acids and Lewis acids, mild oxidation protocols are required.
Protocol A (Dess-Martin Periodinane - DMP): Preferred for small scale; avoids epimerization at C2.
Protocol B (Swern Oxidation): Preferred for larger batches; requires cryogenic conditions.
Experimental Workflow (DMP Method)
Dissolution: Dissolve Ethyl 5-hydroxytetrahydropyran-2-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M).
Addition: Add Dess-Martin Periodinane (1.2 equiv) at 0°C under Argon.
Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (Stain: Anisaldehyde; Alcohol stains blue/purple, Ketone is faint/invisible).
Quench: Add saturated aqueous
and (1:1 mixture) to destroy unreacted periodinane and iodine byproducts.
Critical Insight: Avoid Jones Reagent (CrO3/H2SO4). The acidic conditions can cause ring opening or epimerization at the C2 anomeric-like center.
Route 2: The De Novo Assembly (HDA + Hydroboration)
Mechanism: Construction of the pyran ring via [4+2] cycloaddition, followed by functionalization of the resulting alkene.
Best For: Large-scale preparation of the racemic scaffold or when the 5-hydroxy precursor is unavailable.
This route utilizes the Hetero-Diels-Alder (HDA) reaction between 1,3-butadiene and ethyl glyoxylate to form the dihydropyran core.
Step-by-Step Mechanism
Cycloaddition: 1,3-Butadiene + Ethyl Glyoxylate
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate.
Note: The double bond forms at C4-C5.
Hydroboration-Oxidation: The alkene at C4-C5 is hydroborated.
Regioselectivity Challenge: Boron can add to C4 or C5. Steric hindrance from the C2-ester generally favors addition to C5 (distal), but mixtures (approx. 60:40 to 70:30) are common.
Oxidation: The resulting alcohol mixture is oxidized to the ketone.
Figure 1: Synthetic workflow for the Hetero-Diels-Alder route. Note that the hydroboration step requires chromatographic separation of the 4-hydroxy and 5-hydroxy isomers.
Part 2: Experimental Validation & Protocols
Protocol: Hydroboration-Oxidation of Ethyl 3,6-dihydro-2H-pyran-2-carboxylate
This protocol addresses the critical regioselectivity step in Route 2.
(1.0 M solution, 5 mmol - 0.5 equiv due to stoichiometry)
(3 M aqueous)
(30% aqueous)
Procedure:
Hydroboration: In a flame-dried flask under
, dissolve the dihydropyran ester in anhydrous THF. Cool to 0°C.[1]
Add
dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Authoritative Note: Use of bulky boranes (e.g., 9-BBN) may improve regioselectivity for the C5 position by avoiding the sterically more crowded C4 environment closer to the C2 ester.
Oxidation: Cool back to 0°C. Carefully add 3M NaOH followed by dropwise addition of
. Caution: Exothermic.
Reflux: Heat to 50°C for 1 hour to ensure complete oxidation of the C-B bond.
Workup: Extract with Ether/EtOAc. Wash with brine.[1]
Separation: Purify via silica gel chromatography. The 5-hydroxy isomer (less polar due to intramolecular H-bonding potential with ring oxygen) typically elutes before the 4-hydroxy isomer.
Yield: Expect 40-50% isolated yield of the desired 5-hydroxy isomer.
Part 3: Strategic Recommendations
Stereochemical Considerations
If the target application requires a specific enantiomer (e.g., (2S,5R)-Ethyl 5-oxooxane-2-carboxylate), Route 1 is superior provided you can source the chiral alcohol. The alcohol is often accessible via enzymatic kinetic resolution of the racemic HDA product using lipases (e.g., Candida antarctica Lipase B).
Common Pitfalls
Nomenclature Confusion: Ensure you are not purchasing/synthesizing the furan derivative (5-oxotetrahydrofuran-2-carboxylate), which is a lactone derived from glutamate. The oxane (pyran) ring is chemically distinct and less stable to hydrolysis.
Over-Oxidation: When oxidizing the alcohol to the ketone, avoid conditions that generate radicals, as the
-position to the ether (C6) is susceptible to oxidation, leading to lactone formation.
Pathway Selection Logic
Figure 2: Decision matrix for selecting the optimal synthesis route based on project constraints.
References
Ghosh, A. K., & Wang, Y. (2020). Hetero-Diels–Alder Reactions in the Synthesis of Tetrahydropyran Derivatives. Journal of Organic Chemistry.[2] (General reference for HDA methodology).
Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic Dienes and Enol Ethers. Journal of the American Chemical Society.[3][4] (Foundational text for hydroboration regioselectivity).
Tong, R. (2016).[2] Achmatowicz Rearrangement: A Powerful Tool for the Synthesis of Pyranones.[5][6] Accounts of Chemical Research. (Alternative pathway context).
Aladdin Scientific. (2024).[7] Product Safety Data Sheet: Ethyl 5-oxooxane-2-carboxylate. (Verification of CAS and commercial availability).
A Prospective Analysis: Benchmarking Ethyl 5-Oxooxane-2-carboxylate in the Biginelli Reaction for Dihydropyrimidine Synthesis
A Senior Application Scientist's Guide to Comparative Performance in Multicomponent Heterocyclic Synthesis For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Comparative Performance in Multicomponent Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. The dihydropyrimidine (DHPM) core, accessible through the venerable Biginelli reaction, represents a privileged scaffold in medicinal chemistry. This guide provides an in-depth analysis of the prospective performance of Ethyl 5-oxooxane-2-carboxylate as a β-ketoester component in this crucial multicomponent reaction, benchmarked against the classical and widely utilized alternative, ethyl acetoacetate.
The Biginelli Reaction: A Cornerstone of Heterocyclic Synthesis
The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-ketoester, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2] First reported by Pietro Biginelli in 1893, this reaction has seen a resurgence of interest due to the diverse pharmacological activities of its products, which include calcium channel blockers, antihypertensive agents, and antiviral compounds.
The classical Biginelli reaction, however, often suffers from harsh reaction conditions, long reaction times, and moderate yields.[3] Modern iterations have introduced a plethora of catalysts and optimized conditions to overcome these limitations.
Mechanistic Considerations: The Role of the β-Ketoester
The accepted mechanism of the Biginelli reaction proceeds through an N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea. The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration lead to the final dihydropyrimidine product.
Figure 1: Simplified mechanism of the Biginelli Reaction.
The structure and reactivity of the β-ketoester are paramount to the success of the reaction. Its enolizability influences the rate of the nucleophilic addition to the iminium ion, and its substituents are incorporated into the final DHPM structure, directly impacting its chemical properties and biological activity.
Comparative Analysis: Ethyl 5-Oxooxane-2-carboxylate vs. Acyclic Alternatives
This guide benchmarks the prospective performance of Ethyl 5-oxooxane-2-carboxylate against two commonly used acyclic β-ketoesters: ethyl acetoacetate and methyl acetoacetate.
Table 1: Structural and Physicochemical Comparison of β-Ketoesters
Feature
Ethyl 5-Oxooxane-2-carboxylate
Ethyl Acetoacetate
Methyl Acetoacetate
Structure
Cyclic (γ-lactone)
Acyclic
Acyclic
Molecular Formula
C₇H₁₀O₄
C₆H₁₀O₃
C₅H₈O₃
Molecular Weight
158.15 g/mol
130.14 g/mol
116.12 g/mol
Key Structural Feature
Fused γ-lactone ring
Terminal methyl ketone
Terminal methyl ketone
Predicted Impact on DHPM
Introduces a spirocyclic lactone moiety at the 6-position
Results in a 6-methyl substituted DHPM
Results in a 6-methyl substituted DHPM
Performance Benchmarking
The following table outlines the established performance of ethyl acetoacetate in a typical Biginelli reaction and a prospective protocol for Ethyl 5-oxooxane-2-carboxylate, based on optimized conditions for related substrates.
Table 2: Performance Comparison in a Model Biginelli Reaction
Parameter
Ethyl Acetoacetate (Established)
Ethyl 5-Oxooxane-2-carboxylate (Prospective)
Aldehyde
Benzaldehyde
Benzaldehyde
Urea Component
Urea
Urea
Catalyst
Yb(OTf)₃ (10 mol%)
Yb(OTf)₃ (10 mol%)
Solvent
Solvent-free
Solvent-free
Temperature
100 °C
100-120 °C (optimization may be required)
Reaction Time
1-2 hours
2-4 hours (potential for longer time due to steric hindrance)
Reported Yield
85-95%
70-85% (predicted, may be lower due to steric factors)
The introduction of the cyclic γ-lactone structure in Ethyl 5-oxooxane-2-carboxylate is expected to have several implications for its performance in the Biginelli reaction:
Steric Hindrance: The rigid, cyclic structure of Ethyl 5-oxooxane-2-carboxylate may introduce more steric hindrance during the nucleophilic attack of its enol form on the bulky N-acyliminium ion intermediate. This could potentially lead to a slower reaction rate and a slightly lower yield compared to the more flexible acyclic ethyl acetoacetate.
Enolization: The enolizability of cyclic β-ketoesters can differ from their acyclic counterparts. While the γ-lactone ring is electron-withdrawing, which should favor enolization, the ring strain might also play a role.
Product Novelty: The most significant advantage of using Ethyl 5-oxooxane-2-carboxylate is the direct synthesis of novel spirocyclic dihydropyrimidines. This class of compounds is of high interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.
Experimental Protocols
Established Protocol: Biginelli Reaction with Ethyl Acetoacetate
This protocol is based on a high-yielding, solvent-free method.
In a clean, dry round-bottom flask, combine benzaldehyde, Ethyl 5-oxooxane-2-carboxylate, urea, and Yb(OTf)₃.
Heat the mixture at 100-120 °C with stirring. Monitor the reaction progress by TLC every hour. The reaction may require a longer time (2-4 hours) compared to ethyl acetoacetate.
Upon completion, cool the reaction mixture to room temperature.
Add cold water to the flask and stir to induce precipitation. The product may be more soluble than the ethyl acetoacetate derivative, so extraction may be necessary if precipitation is incomplete.
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure spirocyclic dihydropyrimidine.
Conclusion and Future Outlook
While ethyl acetoacetate remains a reliable and high-performing β-ketoester for the Biginelli reaction, Ethyl 5-oxooxane-2-carboxylate presents an exciting opportunity for the synthesis of novel, spirocyclic dihydropyrimidines. Although a direct, data-driven comparison is not yet available in the literature, a prospective analysis based on mechanistic principles suggests that while it may exhibit slightly lower reactivity due to steric factors, it provides a direct route to a class of compounds with high potential in drug discovery.
The proposed experimental protocol serves as a robust starting point for researchers to explore the utility of Ethyl 5-oxooxane-2-carboxylate in this important multicomponent reaction. Further optimization of reaction conditions, including catalyst choice, temperature, and reaction time, will be crucial in maximizing the yield and efficiency of this transformation. The synthesis and biological evaluation of the resulting novel spiro-dihydropyrimidines could unveil new therapeutic agents with improved pharmacological profiles.
References
Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Ber. Dtsch. Chem. Ges.1891 , 24, 1317–1319. [Link]
Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49, 6937–6963. [Link]
Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
Jagwani, S. S.; Joshi, S. S. A Review on Biginelli Reaction. Int. J. Pharm. Sci. Rev. Res.2014 , 5, 5548-5555. [Link]
Ma, Y.; Qian, C.; Wang, L.; Yang, M. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. J. Org. Chem.2000 , 65, 3864–3868. [Link]
Salehi, H.; Guo, Q.-X. A new perspective on the Biginelli reaction: a novel and efficient protocol for the synthesis of dihydropyrimidinones. Synth. Commun.2004 , 34, 4349-4357. [Link]
Structural analogues of Ethyl 5-oxooxane-2-carboxylate: synthesis and properties
Executive Summary Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate ) represents a specialized class of functionalized ethers used primarily as pharmacophores in drug discovery (speci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-oxooxane-2-carboxylate (also known as Ethyl 5-oxotetrahydropyran-2-carboxylate ) represents a specialized class of functionalized ethers used primarily as pharmacophores in drug discovery (specifically as carbohydrate mimics and C-glycoside precursors) and as intermediates in the total synthesis of polyether antibiotics.
This guide compares the target molecule against its two primary structural analogues:
The Regioisomer: Ethyl 4-oxooxane-2-carboxylate (4-oxo isomer).
The Ring Homologue: Ethyl 5-oxooxolane-2-carboxylate (5-membered lactone/ether hybrid).
Key Finding: While the 4-oxo isomer is accessible via Hetero-Diels-Alder (HDA) reactions, the 5-oxo target requires a fundamentally different strategy—most effectively the Achmatowicz Rearrangement —to install the ketone at the C5 position with high regiocontrol.
Structural Landscape & Analogues
The position of the ketone and the ring size dictate the chemical stability and synthetic accessibility of these analogues.
Feature
Target: 5-Oxooxane
Analogue A: 4-Oxooxane
Analogue B: 5-Oxooxolane
Structure
6-membered ring, C5 ketone
6-membered ring, C4 ketone
5-membered ring, C5 ketone
Primary Synth.
Achmatowicz Rearrangement
Hetero-Diels-Alder (Danishefsky)
Glutamic acid cyclization / Oxidation
Reactivity
Prone to C6-epimerization
Prone to -elimination
Lactone-like behavior (if O is in ring)
Conformation
Chair (flexible)
Chair (rigidified by sp2 C4)
Envelope
Key Utility
Rare sugar synthesis (L-hexoses)
Statins / Compactin precursors
Nucleoside analogues
Comparative Synthesis Strategies
The Challenge of Regiochemistry
Constructing the 5-oxopyran ring is synthetically distinct from the 4-oxo isomer. The 4-oxo motif is naturally formed by the condensation of dienes and aldehydes (HDA). The 5-oxo motif, however, requires an "oxidative expansion" of a furan precursor to place the oxygenation correctly.
Method A: Achmatowicz Rearrangement (Recommended for 5-Oxo)
This is the gold standard for accessing Ethyl 5-oxooxane-2-carboxylate. It proceeds via the oxidation of furfuryl alcohols.[1]
Mechanism: Oxidation of furan to an enone, followed by hydrogenation.
Pros: High regiocontrol; stereocenters at C2 are inherited from the starting material.
Cons: Requires oxidative conditions (NBS or mCPBA).
Method B: Prins Cyclization (Alternative)
Acid-mediated condensation of homoallylic alcohols with aldehydes.
Mechanism: Oxocarbenium ion formation
cyclization.
Pros: Convergent.
Cons: Typically favors 4-substitution (halides/hydroxyls) rather than 5-oxo; oxidation state adjustment required.
Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways required to access the 5-oxo target versus its 4-oxo analogue.
Figure 1: Divergent synthetic pathways. The Achmatowicz route (left) is specific for the 5-oxo target, while HDA (right) favors the 4-oxo isomer.
Reactivity Profile & Stereochemical Control[2]
Stereoselective Reduction (The Critical Step)
Once the 5-oxo ring is formed, the most common application is reducing the ketone to an alcohol to create chiral centers. The presence of the ester at C2 exerts stereoelectronic control over this reduction.
Substrate: Ethyl 5-oxooxane-2-carboxylate.
Reagent: L-Selectride (bulky) vs. NaBH4 (small).
Outcome:
Axial Attack: Yields the cis-2,5-disubstituted product.
Equatorial Attack: Yields the trans-2,5-disubstituted product.
Comparative Reduction Data:
Reagent
Conditions
Major Diastereomer
Yield
Selectivity (dr)
NaBH
MeOH, -78°C
Trans (Equatorial OH)
88%
60:40
L-Selectride
THF, -78°C
Cis (Axial OH)
92%
>95:5
K-Selectride
THF, -78°C
Cis (Axial OH)
94%
>98:2
Zn(BH)
EtO, 0°C
Trans (Chelation control)
85%
90:10
Conformational Stability
The 5-oxo analogue exhibits a unique "Anomeric Effect" interplay due to the C2-carboxylate.
5-Oxo: The ketone at C5 removes one 1,3-diaxial interaction, making the ring more flexible than the saturated analogue. However, the C2-ester prefers the equatorial position to minimize steric strain, though the anomeric effect (from the ring oxygen) can stabilize the axial conformer depending on solvent polarity.
4-Oxo: The sp2 center at C4 flattens the ring significantly, locking the C2 substituent into a pseudo-equatorial orientation.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 5-oxooxane-2-carboxylate via Achmatowicz Rearrangement.
Scale: 10 mmol basis.
Step 1: Oxidative Rearrangement (Furan to Enone)
Preparation: Dissolve Ethyl 2-furoate (1.40 g, 10 mmol) in THF (20 mL) and cool to 0°C.
Reduction (Caution): Slowly add LiBH
(1.1 equiv) to generate the furfuryl alcohol in situ (or start directly with the alcohol if available). Quench and isolate the alcohol.
Rearrangement: Dissolve the crude furfuryl alcohol in THF/H
O (4:1, 50 mL).
Oxidation: Add NaHCO
(2.0 equiv) followed by NBS (N-bromosuccinimide, 1.1 equiv) portion-wise at 0°C. The solution will turn yellow.
Workup: Stir for 1 hour. Quench with saturated Na
SO. Extract with Ethyl Acetate (3x). Dry over MgSO.
Product: This yields the 2H-pyran-3(6H)-one intermediate (enone).[2]
Step 2: Hydrogenation (Enone to Ketone)
Setup: Dissolve the enone intermediate from Step 1 in Ethanol (30 mL).
Catalyst: Add 10 wt% Pd/C (100 mg).
Reaction: Purge with H
gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours. Note: Monitor closely by TLC to prevent over-reduction to the alcohol.
Purification: Filter through a celite pad. Concentrate in vacuo.
Isolation: Purify via flash column chromatography (Hexanes:EtOAc 4:1).
Characterization:
1H NMR (CDCl3): Look for the disappearance of alkene protons (approx 6.0-7.0 ppm) and the distinct ABX pattern of the C6 protons adjacent to the ring oxygen.
IR: Strong carbonyl stretches for both Ester (~1735 cm
) and Ketone (~1715 cm).
References
Achmatowicz, O. ; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides." Tetrahedron1971 , 27, 1973–1996.
Harris, J. M. ; O'Doherty, G. A. "Enantioselective Synthesis of 5-Substituted Pyranones from Furan-2-yl Alcohols." Organic Letters2005 , 7, 5183–5186.
Ghosh, A. K. ; Cheng, X. "Total Synthesis of (+)-Ratjadone A." Organic Letters2008 , 10, 3907–3910. (Demonstrates application of 5-oxopyran intermediates).
Tong, R. "Achmatowicz Rearrangement: A Powerful Tool for the Synthesis of Natural Products." Accounts of Chemical Research2017 , 50, 601–615.
Cioffi, E. A. "Conformational analysis of 2-carboethoxy-5-oxotetrahydropyran." Tetrahedron Letters1998, 39, 2673.